1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-3,5-difluoro-2-(methoxymethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-4-13-8-6(9)2-5(10)3-7(8)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADOJWUXFVBUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Synthesis of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
Topic: Synthesis of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Importance
This guide details the synthesis of This compound , a critical intermediate in the design of fluorinated pharmaceutical scaffolds.
The molecule features three distinct functionalities that make it a "linchpin" in medicinal chemistry:
-
The Methoxymethoxy (MOM) Group: Acts as a robust protecting group for the phenol and a potent Directed Metalation Group (DMG) for subsequent lithiation chemistry.
-
The Bromine Handle: Enables rapid, selective Lithium-Halogen Exchange (Li/Br exchange) under mild conditions, generating a nucleophilic fluorinated aryl species.
-
The Fluorine Substitution Pattern: The 3,5-difluoro motif is highly sought after for modulating lipophilicity and metabolic stability in drug candidates.
Safety Warning: This protocol utilizes Chloromethyl methyl ether (MOM-Cl) , a known human carcinogen. All procedures must be conducted in a certified fume hood with appropriate PPE (double nitrile gloves, face shield).
Retrosynthetic Analysis
The most efficient route to the target molecule is the direct O-alkylation of the commercially available precursor, 2-Bromo-4,6-difluorophenol .
-
Disconnection: The ether oxygen-carbon bond.
-
Precursor: 2-Bromo-4,6-difluorophenol (CAS: 98130-56-4).[1]
-
Reagent: Chloromethyl methyl ether (MOM-Cl).
-
Mechanism: SN2 Nucleophilic Substitution.
Synthesis Workflow Diagram
Figure 1: Strategic workflow for the MOM protection of 2-Bromo-4,6-difluorophenol.
Experimental Protocol
This protocol prioritizes the DIPEA (Hünig's Base) method over Sodium Hydride (NaH). While NaH is faster, the DIPEA method is milder, avoids hydrogen gas evolution, and minimizes the risk of defluorination or side reactions in polyfluorinated systems.
Materials & Reagents
| Reagent | Equiv.[2][3][4][5][6] | Role | Notes |
| 2-Bromo-4,6-difluorophenol | 1.0 | Substrate | CAS: 98130-56-4 |
| MOM-Cl | 1.5 | Electrophile | Carcinogen. Density ~1.06 g/mL |
| DIPEA | 2.0 | Base | Scavenges HCl byproduct |
| Dichloromethane (DCM) | 0.2 M | Solvent | Anhydrous preferred |
| TBAI | 0.05 | Catalyst | Tetrabutylammonium iodide (Optional, boosts rate) |
Step-by-Step Methodology
1. Preparation (0°C)
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charge the flask with 2-Bromo-4,6-difluorophenol (1.0 equiv) and anhydrous DCM (concentration ~0.2 M).
-
Add DIPEA (2.0 equiv) via syringe. The solution may darken slightly as the phenoxide forms.
-
Cool the reaction mixture to 0°C using an ice/water bath.
2. Reaction (0°C → RT)
-
Critical Step: Add MOM-Cl (1.5 equiv) dropwise over 10–15 minutes. Do not rush this step; exotherms can lead to impurities.
-
(Optional) Add a catalytic amount of TBAI (5 mol%) if the reaction is sluggish.
-
Remove the ice bath and allow the mixture to warm to Room Temperature (23°C) .
-
Stir for 4–12 hours . Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear, replaced by the less polar MOM-ether.
3. Workup & Quench
-
Cool the mixture back to 0°C.
-
Quench by slowly adding saturated aqueous NaHCO₃ .
-
Separate the layers.[2][4] Extract the aqueous phase twice with DCM.
-
Wash the combined organics with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
4. Purification
-
Method: Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of 100% Hexanes → 95:5 Hexanes:EtOAc.
-
Yield Expectation: 85–95% as a colorless oil or low-melting solid.
Mechanistic Insight & Troubleshooting
Mechanism: Base-Promoted SN2
The reaction proceeds via the in situ generation of the phenoxide anion by DIPEA. The phenoxide acts as the nucleophile, attacking the highly electrophilic methylene carbon of MOM-Cl, displacing the chloride ion.
Why DIPEA? In polyfluorinated rings, the protons are more acidic, but the ring is also susceptible to Nucleophilic Aromatic Substitution (SNAr). Strong bases like NaH can sometimes trigger fluoride displacement if the temperature is uncontrolled. DIPEA provides a "soft" deprotonation, preserving the fluorine substituents.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion | Moisture in solvent | Use freshly distilled DCM or molecular sieves. MOM-Cl hydrolyzes rapidly in water. |
| Side Products | O- vs C-alkylation | Unlikely with MOM-Cl, but ensure temperature is kept low (0°C) during addition. |
| Residual Phenol | Incomplete reaction | Wash organic layer with 1M NaOH during workup to strip remaining phenol. |
Downstream Applications: The "Lithiation Switch"
The synthesized This compound is a versatile building block. The MOM group coordinates lithium reagents, while the bromine atom provides a specific site for exchange.
Halogen-Lithium Exchange Workflow
-
Reagent: n-Butyllithium (n-BuLi) in THF at -78°C.
-
Process: Rapid Li/Br exchange occurs at the C1 position, driven by the formation of the more stable aryl lithium species and the coordination of the Li atom by the MOM oxygen (C2).
-
Electrophile Trapping: The resulting lithiated species can be trapped with borates (Suzuki precursors), aldehydes, or silanes.
Figure 2: Application of the target molecule in halogen-lithium exchange chemistry.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.).[7] Wiley-Interscience. (Standard reference for MOM protection protocols).
-
ChemicalBook. (2025). 2-Bromo-4,6-difluorophenol Product Properties and Synthesis. Retrieved from ChemicalBook Database.[4]
-
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text on MOM/Director groups in lithiation).
-
GuideChem. (2025). Synthesis and Applications of Brominated Fluorobenzenes.
Sources
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-4-fluorophenol | 496-69-5 [chemicalbook.com]
- 4. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. WO2003010158A1 - Novel compounds - Google Patents [patents.google.com]
In-Depth Technical Guide: 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
Identity & Characterization
1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene is a specialized halogenated aromatic intermediate used primarily in the synthesis of complex pharmaceuticals and agrochemicals. It serves as a protected form of 2-bromo-4,6-difluorophenol, where the methoxymethyl (MOM) group acts as a robust protecting group for the hydroxyl moiety, enabling lithiation or cross-coupling reactions at the bromine position without interference from the acidic phenol.
Chemical Fingerprint
| Property | Data |
| CAS Number | 1803589-44-7 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇BrF₂O₂ |
| Molecular Weight | 253.04 g/mol |
| Precursor CAS | 98130-56-4 (2-Bromo-4,6-difluorophenol) |
| PubChem CID | 91663009 |
| Appearance | Colorless to pale yellow oil (Standard) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
Synthetic Pathway (The "Recipe")
The synthesis of this intermediate follows a standard protection protocol using Chloromethyl methyl ether (MOM-Cl) .[1] Due to the electron-withdrawing nature of the two fluorine atoms, the precursor phenol is relatively acidic, facilitating deprotonation.
Precursor Selection
-
Starting Material: 2-Bromo-4,6-difluorophenol (CAS 98130-56-4).[2][3][4][5]
-
Reagent: Chloromethyl methyl ether (MOM-Cl) [Safety Warning: Carcinogenic].
-
Base:
-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH).
Protocol: MOM Protection[1][7][8]
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (
or Ar), dissolve 2-Bromo-4,6-difluorophenol (1.0 equiv) in anhydrous Dichloromethane (DCM). -
Deprotonation: Cool to 0°C. Add DIPEA (1.5–2.0 equiv) dropwise. Stir for 15 minutes.
-
Addition: Add MOM-Cl (1.2–1.5 equiv) dropwise via syringe. The reaction is exothermic; maintain temperature < 5°C during addition.
-
Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Quench with saturated aqueous
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the pure oil.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic workflow for the MOM protection of 2-Bromo-4,6-difluorophenol.
Reactivity Profile & Strategic Application
The utility of This compound lies in its ability to serve as a masked nucleophile or electrophile in cross-coupling, without the acidic proton of the phenol interfering with organometallic reagents.
A. Lithium-Halogen Exchange (The Primary Utility)
The bromine atom at position 1 is highly susceptible to Lithium-Halogen exchange using
-
Mechanism: Treatment with
-BuLi at -78°C generates the aryllithium species. -
Stabilization: The MOM group at position 2 provides mild coordination to the lithium (Chelation Control), stabilizing the intermediate.
-
Trapping: The lithiated species can be trapped with electrophiles:
-
Borates (
): Yields the aryl boronic acid (Suzuki coupling precursor). -
Aldehydes/Ketones: Yields secondary/tertiary alcohols.
-
DMF: Yields the benzaldehyde derivative.
-
B. Palladium-Catalyzed Coupling
The bromine handle allows for direct participation in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to build biaryl systems common in kinase inhibitors.
C. Deprotection
The MOM group is acid-labile. It can be removed in the final stage to reveal the free phenol.
-
Conditions:
in THF/MeOH or Trifluoroacetic acid (TFA) in DCM.
Reactivity Logic Diagram
Caption: Strategic reactivity pathways: Lithiation, Coupling, and Deprotection.
Safety & Handling Protocols
This compound and its precursors present specific hazards that require strict adherence to safety protocols.
-
MOM-Cl (Reagent): Classified as a Known Human Carcinogen (OSHA). It is highly volatile and toxic. All reactions involving MOM-Cl must be performed in a well-ventilated fume hood with double-gloving (Nitrile/Laminate).
-
This compound:
-
Skin/Eye Irritant: Standard PPE (Lab coat, gloves, goggles) is mandatory.
-
Storage: Store in a cool, dry place (2-8°C recommended). Nitrogen blanket is preferred to prevent slow hydrolysis of the MOM ether over long periods.
-
References
-
Sigma-Aldrich. this compound Product Detail. (CAS 1803589-44-7).[6] Retrieved from .
-
American Elements. this compound.[7] Retrieved from .
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM protection/deprotection mechanics).
-
ChemScene. 2-Bromo-4,6-difluorophenol Product Detail. (CAS 98130-56-4).[2][3][4][5] Retrieved from .[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. pure-synth.com [pure-synth.com]
- 4. 2-Bromo-4,6-difluorophenol | 98130-56-4 [sigmaaldrich.com]
- 5. 2-Bromo-4,6-difluorophenol 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 6. americanelements.com [americanelements.com]
- 7. N/A,{3-[(cyclohexyloxy)methyl]-5-fluorophenyl}boronic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
1H NMR spectrum of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for interpreting the complex spectral data of this fluorinated aromatic compound. We will explore the nuanced effects of substituent electronegativity, resonance, and through-bond spin-spin coupling, particularly the significant impact of ¹H-¹⁹F coupling. This guide synthesizes predictive analysis with established spectroscopic data to serve as an authoritative reference for the structural elucidation of this and similar molecules.
Introduction: The Structural Significance of a Multifunctional Arene
This compound is a highly functionalized aromatic ring, presenting a unique substitution pattern that is of interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of a bromine atom provides a handle for cross-coupling reactions, while the fluorine atoms significantly modulate the electronic properties of the ring, often enhancing metabolic stability or binding affinity in bioactive compounds. The methoxymethyl (MOM) ether serves as a common and robust protecting group for the phenolic hydroxyl function, which is stable under a variety of conditions but can be selectively removed when needed.[1][2]
Accurate structural verification is paramount in multi-step synthesis. NMR spectroscopy is the most powerful tool for the unambiguous characterization of such molecules in solution. The ¹H NMR spectrum, in particular, offers a wealth of information regarding the electronic environment of protons, their connectivity, and their spatial relationships. However, for a molecule like this compound, the spectrum is complicated by spin-spin coupling between protons (¹H) and fluorine (¹⁹F) nuclei, which requires a detailed and systematic approach for accurate interpretation.
Caption: Molecular structure of the target compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound can be divided into two distinct regions: the aromatic region, featuring signals from the two protons on the benzene ring, and the aliphatic region, containing signals from the methoxymethyl (MOM) protecting group.
The Aliphatic Region: The Signature of the MOM Group
The methoxymethyl (MOM) protecting group typically gives rise to two sharp singlet signals in the ¹H NMR spectrum, making it easily identifiable.[3]
-
Methylene Protons (-O-CH₂-O-): These two protons are chemically equivalent and are not coupled to any other protons. They are expected to appear as a singlet. Due to the deshielding effect of the two adjacent oxygen atoms, this signal will appear significantly downfield, typically in the range of δ 4.6 - 5.2 ppm .[4]
-
Methyl Protons (-O-CH₃): The three protons of the methyl group are also chemically equivalent and isolated from other protons, resulting in a singlet. This signal is expected in the range of δ 3.3 - 3.5 ppm .[4]
The integration of these signals will be in a 2:3 ratio, corresponding to the methylene and methyl protons, respectively.
The Aromatic Region: A Complex Web of ¹H-¹⁹F Coupling
The aromatic region of the spectrum is more complex due to the presence of two non-equivalent protons (at the C4 and C6 positions) that are coupled not only to each other but also to the two fluorine atoms. Understanding the magnitude of various coupling constants is key to deciphering the resulting multiplets.
The magnitude of ¹H-¹⁹F coupling constants (JHF) is dependent on the number of bonds separating the two nuclei:
-
Ortho coupling (³JHF): Through three bonds, typically the largest, ranging from 5-10 Hz.[5]
-
Meta coupling (⁴JHF): Through four bonds, smaller, typically 1-4 Hz.[5][6]
-
Para coupling (⁵JHF): Through five bonds, usually the smallest and often unresolved, <1 Hz.
Proton at C6 (H6):
-
This proton is influenced by the substituents at positions 1, 2, and 5.
-
Coupling to H4: A small meta coupling (⁴JHH) of 2-3 Hz is expected.
-
Coupling to F5: A strong ortho coupling (³JHF) is expected.
-
Coupling to F3: A para coupling (⁵JHF) is expected, which may be very small or negligible.
-
Predicted Multiplicity: The H6 signal is predicted to be a doublet of doublets (dd) or a more complex multiplet if the para coupling is resolved. The primary splitting will be from the ortho ³JHF, further split by the meta ⁴JHH.
Proton at C4 (H4):
-
This proton is positioned between the two fluorine atoms.
-
Coupling to H6: The same meta coupling (⁴JHH) of 2-3 Hz.
-
Coupling to F3: A strong ortho coupling (³JHF) is expected.
-
Coupling to F5: A meta coupling (⁴JHF) is expected.
-
Predicted Multiplicity: The H4 signal is predicted to be a triplet of doublets (td) or a more complex multiplet. It will appear as a triplet due to coupling with two different fluorine atoms (ortho to F3 and meta to F5), with each peak of the triplet further split into a doublet by the meta coupling to H6. The observed pattern may appear as a triplet if the meta JHF and JHH couplings are similar in magnitude.
The chemical shifts of these aromatic protons are influenced by the combined electronic effects of the substituents. The parent compound, 1-bromo-3,5-difluorobenzene, shows proton signals around δ 7.05 and 6.76 ppm.[7][8] The introduction of the strongly electron-donating -O-MOM group at C2 is expected to shift both aromatic protons upfield (to a lower ppm value) due to increased electron density on the ring.
Caption: Standard workflow for ¹H NMR data acquisition.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how multiple structural features influence NMR parameters. While the aliphatic signals of the MOM group are simple and diagnostic, the aromatic region presents a challenging but solvable puzzle. A thorough understanding of ¹H-¹⁹F coupling rules, combined with knowledge of substituent effects on chemical shifts, allows for a confident and accurate prediction of the spectrum. For unambiguous assignment, advanced techniques such as ¹⁹F decoupling are invaluable. This guide provides the foundational knowledge and practical steps necessary for researchers to effectively utilize ¹H NMR in the structural elucidation of this and related complex fluorinated molecules.
References
-
Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]
-
Lawson, K. D., & Flautt, T. J. (1969). Nuclear magnetic resonance spectra of ortho-, meta-, and para-difluorobenzenes in a nematic liquid crystal solvent. Canadian Journal of Chemistry, 47(6), 1057-1063. Retrieved from [Link]
-
Ghiriviga, I., et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry, 49(2), 93-105. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3,5-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. Retrieved from [Link]
-
Knettle, B. W., et al. (2020). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Applied Sciences, 10(11), 3836. Retrieved from [Link]
- Greene, T.W., & Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. adichemistry.com [adichemistry.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR spectrum [chemicalbook.com]
- 8. 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]
13C NMR analysis of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
Technical Guide: C NMR Characterization of this compound
Executive Summary
This guide provides a comprehensive framework for the structural validation of This compound using Carbon-13 Nuclear Magnetic Resonance (
The spectrum is defined by complex multiplet splitting patterns arising from
Structural Context & Spin Physics
The Molecular Core
The target molecule is a tetra-substituted benzene ring. The symmetry is broken by the unique arrangement of substituents, resulting in six non-equivalent aromatic carbon signals , plus the signals from the methoxymethylether (MOM) group.
Key Structural Features:
-
C-F Coupling: The two fluorine atoms at positions 3 and 5 are 100% natural abundance spin-active nuclei (
F). They will split carbon signals into doublets, triplets, or doublets of doublets (dd) depending on bond distance ( , , ). -
MOM Protecting Group: The acetal-like methylene (-OCH
O-) is a diagnostic handle, typically appearing in the 90–100 ppm range. -
Bromine Heavy Atom Effect: The C1 carbon attached to Bromine will experience a slight upfield shift (shielding) relative to a protonated carbon, typically appearing near 110–125 ppm, often with low intensity due to long relaxation times (
).
Visualization of Coupling Pathways
The following diagram illustrates the scalar coupling networks that dictate the multiplicity of the signals.
Caption: Scalar coupling network showing the influence of
Experimental Protocol (Self-Validating)
To ensure data integrity, the acquisition must account for the slow relaxation of quaternary carbons (C1, C2, C3, C5) and the wide spectral width required for C-F splitting.
A. Sample Preparation[1]
-
Solvent: Chloroform-
(CDCl ) is standard. Ensure neutralization (filter through basic alumina) if the MOM group is acid-sensitive, though it is generally stable in CDCl . -
Concentration: 20–50 mg in 0.6 mL solvent. High concentration is preferred to detect the low-intensity multiplets of C-F coupled carbons.
-
Relaxation Agent (Optional but Recommended): For quantitative integration, add 2–5 mg of Chromium(III) acetylacetonate [Cr(acac)
]. This shortens the of halogenated quaternary carbons, preventing signal saturation.
B. Instrument Parameters
| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Standard proton decoupling. NOE enhancement is minimal for quaternary carbons but useful for C4/C6/MOM. |
| Spectral Width | 240 ppm (-10 to 230 ppm) | Ensures capture of all multiplets and prevents folding of high-field signals. |
| Relaxation Delay ( | Critical: C-Br and C-F carbons have very long | |
| Scans (NS) | Required to resolve the outer wings of the C-F multiplets (septets/quartets) from noise. | |
| Acquisition Time (AQ) | ~1.0 second | Sufficient for resolution of |
Spectral Analysis & Assignment Table
The following table synthesizes predicted chemical shifts (based on substituent additivity rules) with expected coupling patterns.
Reference: CDCl
| Carbon Position | Type | Predicted Shift ( | Multiplicity ( | Mechanistic Explanation |
| C3 | C | 158.0 – 164.0 | dd ( | Direct attachment to F; deshielded. Coupled to F3 (large) and F5 (small). |
| C5 | C | 154.0 – 160.0 | dd ( | Similar to C3 but distinct due to asymmetry (C4 vs C6 environment). |
| C2 | C | 142.0 – 148.0 | dd ( | Ipso-oxygen causes deshielding. Split by ortho-F3 and para-F5. |
| C1 | C | 110.0 – 118.0 | t ( | Heavy atom (Br) shielding effect. Pseudo-triplet due to two meta-F atoms. |
| C6 | C | 112.0 – 116.0 | d ( | Ortho to F5. Doublet splitting is diagnostic. |
| C4 | C | 100.0 – 105.0 | t ( | Shielded by two ortho-F atoms. Triplet due to simultaneous coupling to F3/F5. |
| MOM-CH | O-CH | 94.0 – 98.0 | s (or br s) | Characteristic anomeric carbon. May show slight broadening due to long-range coupling. |
| MOM-CH | O-CH | 56.0 – 58.0 | s | Standard methoxy shift. |
Detailed Coupling Analysis (The "Fingerprint")
The most distinct feature of this spectrum is the C4 Triplet .
-
Observation: A 1:2:1 triplet near 102 ppm.
-
Cause: C4 is flanked by F3 and F5.[1] Since
Hz, the doublet-of-doublets collapses into a triplet. -
Validation: If this signal appears as a doublet, the molecule may be the mono-fluoro impurity.
Workflow for Assignment Validation
Use this logic flow to confirm the structure and rule out common synthetic failures (e.g., loss of MOM group, debromination).
Caption: Logic gate workflow for structural verification of the target molecule.
Troubleshooting & Artifacts
Missing Quaternary Carbons (C1, C2, C3, C5)
-
Issue: Signals at 115 ppm (C-Br) or 160 ppm (C-F) are invisible or buried in noise.
-
Cause: Saturation due to long
relaxation times and lack of NOE.[2] -
Solution: Increase
to 5 seconds. If speed is critical, add Cr(acac) relaxation agent.
"Extra" Splitting (Virtual Coupling)
-
Issue: The MOM methyl group appears as a doublet or broad peak.
-
Cause: Through-space coupling (
or similar) between the MOM protons and the Fluorine atoms, which transfers to the carbon spectrum if decoupling is not perfect, or restricted rotation of the MOM group causing rotamers. -
Solution: Run the experiment at 300K or 310K to sharpen signals via rapid averaging.
Rotational Isomers (Rotamers)
-
The MOM group is bulky and flanked by Br and F. At low temperatures, you may see doubling of signals due to restricted rotation around the C2-O bond.
-
Protocol: If peaks are doubled, warm the probe to 40°C. Coalescence confirms rotamers rather than impurities.
References
-
Reich, H. J. (2024).
C Chemical Shifts. University of Wisconsin-Madison. Link- Authoritative source for additivity rules and chemical shift prediction.
-
Doddrell, D., et al. (1976).[3] "
C Nuclear Magnetic Resonance Studies of Some Fluorinated Aromatic Compounds." Journal of the Chemical Society, Perkin Transactions 2.[3] Link- Foundational text for C-F coupling constants ( through ) in benzenes.
-
ChemicalBook. (n.d.). Spectral Data for 1-Bromo-3,5-difluorobenzene. Link
- Provides the baseline spectral data for the core scaffold (minus the MOM group).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
Sources
- 1. scispace.com [scispace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Strategic Utilization of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
Physicochemical Profiling and Synthetic Applications[1]
Executive Summary
This technical guide provides a comprehensive analysis of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene , a highly functionalized aromatic intermediate critical in medicinal chemistry and agrochemical synthesis.[1] Beyond its molecular weight, this guide explores its structural utility as a "masked" phenol capable of participating in orthogonal cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and Directed Ortho Metalation (DoM) or Lithium-Halogen Exchange (Li-Hal) sequences.[1]
Part 1: Physicochemical Characterization[1]
For researchers utilizing mass spectrometry (MS) or stoichiometry calculations, the distinction between average molecular weight and monoisotopic mass is critical due to the significant isotopic abundance of Bromine (
Quantitative Profile
| Property | Value | Notes |
| Molecular Formula | C₈H₇BrF₂O₂ | |
| Average Molecular Weight | 253.04 g/mol | Used for molarity/stoichiometry calculations.[1] |
| Monoisotopic Mass ( | 251.96 Da | Primary peak for MS identification (M+). |
| Isotopic Mass ( | 253.96 Da | Secondary peak (M+2), approx. equal intensity to M+. |
| Exact Mass | 251.9597 Da | High-resolution MS target.[1] |
| Heavy Atom Count | 13 | |
| ClogP (Estimated) | ~2.8 - 3.2 | Moderate lipophilicity due to fluorine substitution.[1] |
Structural Composition Analysis[1][2][3]
-
Core Scaffold: 1,2,3,5-tetrasubstituted benzene ring.
-
Protecting Group: Methoxymethyl (MOM) ether at position 2.
-
Reactive Handle: Bromine at position 1 (Ortho to MOM).
-
Modulators: Fluorine atoms at positions 3 and 5 (Ortho and Para to MOM).
Part 2: Strategic Design & Reactivity
The value of this molecule lies in its orthogonal reactivity . The MOM group serves a dual purpose: it protects the phenol from oxidation/alkylation and acts as a coordination site for metallation, although the presence of Bromine at C1 dominates the immediate reactivity profile via Lithium-Halogen exchange.
Reactivity Logic Map
The following diagram illustrates the functional logic of the molecule, highlighting how each substituent dictates synthetic possibilities.
Figure 1: Functional decomposition of the target molecule showing orthogonal reaction pathways.[1]
Part 3: Synthesis Protocol
Precursor: The synthesis typically begins with 2-bromo-4,6-difluorophenol (CAS 1815-09-4).[1] Transformation: Protection of the hydroxyl group using Chloromethyl methyl ether (MOM-Cl).[1]
Safety Critical Warning
DANGER: MOM-Cl is a known human carcinogen (OSHA regulated).[1] All operations must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield). Quenching must be performed carefully to destroy excess alkylating agent.
Step-by-Step Methodology
This protocol is self-validating; the disappearance of the broad phenolic -OH stretch (3200-3500 cm⁻¹) in IR and the appearance of the distinctive MOM methylene peak in NMR confirm success.[1]
-
Preparation:
-
Charge a dry Round Bottom Flask (RBF) with 2-bromo-4,6-difluorophenol (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Cool the solution to 0°C under an inert atmosphere (
or Ar).
-
-
Base Addition:
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv) dropwise. The solution may darken slightly.
-
-
Protection Step:
-
Add MOM-Cl (1.2 equiv) dropwise via syringe over 15 minutes.[1] Maintain 0°C to prevent exotherms.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
-
In-Process Check (IPC):
-
TLC: Mobile phase (10% EtOAc in Hexanes). The product will have a higher
than the starting phenol. -
Validation: Absence of starting material indicates completion.
-
-
Workup:
-
Purification:
-
Flash column chromatography (Silica gel, 0-10% EtOAc/Hexanes gradient).
-
Yield Expectation: 85-95% (Colorless oil or low-melting solid).[1]
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow for MOM protection.
Part 4: Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
-
¹H NMR (CDCl₃, 400 MHz):
-
MOM Group: Look for a singlet at
ppm (3H, -OCH ₃) and a singlet at ppm (2H, -O-CH ₂-O-).[1] -
Aromatic Protons: Two distinct signals (or a complex multiplet depending on resolution) for the protons at C4 and C6. Note the splitting patterns caused by Fluorine coupling (
).
-
-
¹⁹F NMR:
-
Distinct signals for F3 and F5. Due to the asymmetric environment (Br at C1 vs H at C4/6), these fluorines are chemically non-equivalent, though they may overlap.
-
-
Mass Spectrometry (GC-MS/LC-MS):
-
Look for the characteristic 1:1 doublet at m/z 252/254, indicative of a mono-brominated species.
-
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley-Interscience. (Standard reference for MOM protection protocols and stability). [1]
-
MOM Ethers - Organic Chemistry Portal. (General reactivity and stability data for Methoxymethyl ethers).
-
1-Bromo-3,5-difluorobenzene (Core Scaffold Properties). PubChem CID 136313.[4][5] (Used for baseline physicochemical properties of the fluorinated ring). [1]
-
Synthesis of Halogenated Phenols. Organic Syntheses. (General methodologies for bromination of phenols to access precursors).
Sources
An In-depth Technical Guide on the Role of the Methoxymethyl (MOM) Protecting Group in Benzene Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex, polysubstituted aromatic frameworks, the strategic use of protecting groups is paramount.[1] The methoxymethyl (MOM) ether has emerged as a versatile and widely employed protecting group for phenolic hydroxyls due to its robust nature and the diverse chemical transformations it facilitates.[2][3][4] This technical guide provides a comprehensive exploration of the MOM group's role in benzene synthesis. It moves beyond simple procedural descriptions to elucidate the underlying chemical principles governing its introduction, its influence on regiochemical outcomes in aromatic functionalization, and the methodologies for its selective removal. We will delve into its critical function as a powerful directing group in ortho-metalation reactions and its predictable influence on electrophilic aromatic substitution, providing field-proven protocols and mechanistic insights to empower chemists in the design and execution of sophisticated synthetic strategies.
The Methoxymethyl (MOM) Group: A Strategic Overview
The primary function of a protecting group is to temporarily mask a reactive functional group, rendering it inert to a specific set of reaction conditions while transformations occur elsewhere in the molecule.[1][3] For phenols, the acidic proton and the electron-rich nature of the hydroxyl group necessitate protection in many synthetic sequences. The MOM group (–CH₂OCH₃) converts the phenol into a methoxymethyl ether, which is structurally an acetal.[5] This transformation is key to its utility; acetals are stable under a wide array of non-acidic conditions, including exposure to strong bases, organometallic reagents, hydridic reducing agents, and many oxidants.[2][6]
The selection of the MOM group is often driven by its advantageous properties:
-
Ease of Introduction: It can be readily introduced under relatively mild conditions.
-
Chemical Stability: It is inert to many common reagents used in aromatic synthesis.
-
Controlled Removal: It can be cleaved under specific, typically acidic, conditions to regenerate the parent phenol.[5]
-
Regiochemical Control: Crucially, the MOM group is not merely a passive spectator. It actively influences the regioselectivity of subsequent C-C and C-X bond-forming reactions on the benzene ring.
Methodologies for MOM Protection of Phenols
The conversion of a phenol to its MOM ether is a cornerstone of its application. The choice of method is often dictated by the substrate's sensitivity and safety considerations.
Classical Method: Alkylation with Chloromethyl Methyl Ether (MOM-Cl)
The traditional and highly effective method involves the Sₙ2 reaction of a phenoxide with chloromethyl methyl ether (MOM-Cl).[3][7] A base is required to deprotonate the phenol, generating the nucleophilic phenoxide.
Causality in Reagent Selection:
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often used to ensure complete and irreversible deprotonation.[5][8] For more sensitive substrates, a hindered amine base such as N,N-diisopropylethylamine (DIPEA) can be employed, which mops up the HCl byproduct without being overly basic.[5][8]
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to dissolve the reagents and facilitate the reaction.
Critical Safety Note: Chloromethyl methyl ether (MOM-Cl) is a potent human carcinogen, and its use is highly regulated.[9][10] Handling requires stringent safety protocols, and the development of safer alternatives is a significant focus in process chemistry.
-
To a solution of the phenol (1.0 eq.) in dichloromethane (DCM, ~0.5 M), add N,N-diisopropylethylamine (DIPEA, 4.0 eq.).
-
Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., Argon).
-
Add chloromethyl methyl ether (MOM-Cl, 3.0 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safer, Alternative Methodologies
To circumvent the hazards of MOM-Cl, several alternative reagents have been developed.
-
Dimethoxymethane (Formaldehyde Dimethyl Acetal): This method involves an acid-catalyzed acetal exchange reaction.[9] Reagents like phosphorus pentoxide (P₂O₅) or Nafion-H can be used as catalysts.[9][10]
-
Methoxymethyl Acetate: In the presence of a Lewis acid catalyst like zinc chloride, methoxymethyl acetate serves as an effective MOM-donating reagent under mild conditions.
-
Methoxymethyl-2-pyridylsulfide (MOM-ON): This reagent, when activated by a mild Lewis acid like silver triflate (AgOTf), allows for methoxymethylation under very mild, neutral conditions, suitable for highly sensitive substrates.[10]
Summary of MOM Protection Methods
| Reagent(s) | Base/Catalyst | Typical Solvent | Conditions | Yield (%) | Key Considerations |
| MOM-Cl | NaH | THF / DMF | 0 °C to RT | 74 - 96[7] | Highly efficient; MOM-Cl is a carcinogen.[9] |
| MOM-Cl | DIPEA | DCM | 0 °C to RT | 85 - 98[7] | Milder base for sensitive substrates. |
| Dimethoxymethane | P₂O₅ / Montmorillonite | DCM / CHCl₃ | Reflux | Moderate-Good | Safer alternative to MOM-Cl.[9][10] |
| Methoxymethyl Acetate | ZnCl₂ | DCM | RT | 66 - 81 | Mild Lewis acid catalysis. |
The MOM Group as a Regiochemical Controller in Benzene Synthesis
Once installed, the MOM group exerts a profound influence on subsequent functionalization steps, primarily through two distinct mechanisms: directed ortho-metalation and modulation of electrophilic aromatic substitution.
Stability and Orthogonality
A key feature of a good protecting group is its stability under a range of conditions, allowing for "orthogonal" chemical steps. The MOM ether is notably stable to:
-
Strongly Basic Conditions: Resistant to reagents like LDA, NaH, and organolithiums at low temperatures.[2][11]
-
Nucleophiles: Generally unreactive towards common nucleophiles.[6]
-
Standard Reducing Agents: Stable to LiAlH₄ and NaBH₄.[11]
-
Many Oxidizing Agents: Tolerates many common oxidants.[6]
However, its lability under certain conditions must be considered during synthetic planning:
-
Strongly Acidic Conditions: This is the basis for its removal.[5]
-
Lewis Acids: Can be cleaved by Lewis acids like TiCl₄, SnCl₄, and BBr₃. This can be an unintended side reaction or a deliberate deprotection strategy.[2][11]
-
Specific Hydride Reagents: Diisobutylaluminum hydride (DIBAL-H) can cleave MOM ethers, likely due to its Lewis acidic nature.[11]
Directed ortho-Metalation (DoM)
Perhaps the most powerful application of the MOM group in benzene synthesis is its role as a Directed Metalation Group (DMG).[12] DoM is a process that allows for the highly regioselective deprotonation of the aromatic proton ortho to the DMG.[13][14]
Mechanism of Action:
-
The oxygen atoms of the MOM group act as Lewis bases, coordinating to the lithium atom of a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).
-
This coordination event pre-positions the base in close proximity to the C-H bond at the ortho position.
-
The base then abstracts the ortho proton, which is rendered more acidic by the inductive effect of the oxygen and the coordination, to form a stabilized ortho-lithiated aryl species.
-
This aryllithium intermediate can then be trapped by a wide variety of electrophiles (E⁺), installing a new substituent exclusively at the ortho position.[13]
This method provides access to 1,2-disubstituted benzene derivatives that are often difficult to synthesize via classical electrophilic aromatic substitution (EAS), which typically yields a mixture of ortho and para products.[13]
// Nodes Start [label="MOM-Protected Phenol", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Ortho-Lithiated Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ortho-Functionalized Product", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Intermediate [label="+ R-Li (e.g., n-BuLi)\n- R-H\nCoordination & Deprotonation", color="#4285F4"]; Intermediate -> Product [label="+ Electrophile (E⁺)\n- Li⁺", color="#34A853"]; } axd Caption: Workflow for Directed ortho-Metalation
Influence on Electrophilic Aromatic Substitution (EAS)
In the context of classical EAS, the -OMOM group functions as a potent activating, ortho, para-directing group.[15][16] Similar to a methoxy (-OCH₃) group, the lone pair of electrons on the oxygen atom directly attached to the ring can be delocalized into the aromatic π-system via resonance.[17][18] This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. The resonance structures show a buildup of negative charge specifically at the ortho and para positions, directing incoming electrophiles to these sites.[15][18]
This property allows for a complementary strategy to DoM. If para substitution is desired, or if the strong basic conditions of DoM are incompatible with other functional groups, EAS can be employed on the MOM-protected phenol to achieve the desired functionalization pattern.[19][20][21]
Methodologies for MOM Deprotection
The final step in many synthetic sequences is the removal of the MOM group to unveil the free phenol. The choice of deprotection method is critical to ensure the integrity of the final product, especially if it contains other sensitive functional groups.
Standard Method: Acidic Hydrolysis
The most common method for MOM cleavage is acidic hydrolysis.[5] The acetal linkage is susceptible to acid, leading to its efficient removal.
Mechanism of Action:
-
Protonation of one of the ether oxygens (typically the methoxy oxygen) by a strong acid (H⁺) generates a good leaving group (methanol).
-
Departure of methanol forms a resonance-stabilized oxocarbenium ion.
-
Nucleophilic attack by water on the carbocation, followed by loss of a proton, regenerates the phenol and releases formaldehyde.
-
Dissolve the MOM-protected compound (1.0 eq.) in a suitable solvent mixture, such as methanol/water (4:1 v/v) or THF.
-
Add a catalytic amount of concentrated hydrochloric acid (HCl) (e.g., 2-3 drops) or another strong protic acid like trifluoroacetic acid (TFA).[5]
-
Stir the reaction at room temperature or warm gently (e.g., 40-50 °C) and monitor for completion by TLC.
-
Once complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the organic solvent (methanol/THF) under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product phenol as necessary.
Milder and Chemoselective Deprotection Methods
When substrates contain other acid-labile groups (e.g., silyl ethers, t-butyl esters, other acetals), standard acidic hydrolysis is not viable. In these cases, milder and more chemoselective methods are required.
| Method | Reagent(s) | Conditions | Key Advantage |
| Lewis Acid | MgBr₂, ZnBr₂, TiCl₄ | Aprotic solvent (DCM) | Can offer selectivity over other groups.[2][22] |
| Silyl Reagents | TMSBr or TMSOTf / 2,2'-bipyridyl | DCM, low temp | Mild, non-acidic conditions.[4][11][23] |
| Heterogeneous Acid | NaHSO₄·SiO₂ | DCM, RT | Simple filtration workup, reusable catalyst.[2][24] |
These methods often operate under non-protic conditions, expanding the compatibility window and enabling the synthesis of highly complex molecules.[4] For example, using TMSOTf and 2,2'-bipyridyl can deprotect an aromatic MOM ether while leaving an acid-labile trityl (Tr) ether intact.[4]
// Nodes Start [label="Ar-O-CH₂-OCH₃"]; Protonated [label="Ar-O-CH₂-O⁺(H)CH₃"]; Carbocation [label="[Ar-O-CH₂]⁺ + CH₃OH"]; Hydrated [label="Ar-O-CH₂(OH)"]; Final [label="Ar-OH + CH₂O"];
// Edges Start -> Protonated [label="+ H⁺", color="#EA4335"]; Protonated -> Carbocation [label="- CH₃OH", color="#EA4335"]; Carbocation -> Hydrated [label="+ H₂O", color="#4285F4"]; Hydrated -> Final [label="- H⁺", color="#34A853"]; } axd Caption: Mechanism of Acid-Catalyzed MOM Deprotection
Conclusion: The MOM Group as an Indispensable Synthetic Tool
The methoxymethyl (MOM) group transcends its role as a simple hydroxyl protecting agent in the synthesis of substituted benzenes. It is a strategic tool that enables chemists to exert precise control over regiochemistry. Its stability provides the necessary orthogonality for multi-step sequences, while its capacity to act as a powerful directed ortho-metalation group offers a reliable pathway to 1,2-disubstituted aromatics. This function, complemented by its predictable behavior as an ortho, para-director in electrophilic aromatic substitution, makes the MOM group an indispensable part of the modern synthetic chemist's toolkit. A thorough understanding of its application, stability limits, and the diverse methods for its removal is critical for the successful design and execution of synthetic routes toward complex aromatic targets in research and industry.
References
- Benchchem. (n.d.). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. Benchchem.
- Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org.
-
Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Retrieved February 17, 2026, from [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved February 17, 2026, from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved February 17, 2026, from [Link]
- Google Patents. (1976). Process for methoxymethylation of phenolic hydroxyl groups.
-
PubMed. (2007). Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins. Retrieved February 17, 2026, from [Link]
-
SynArchive. (n.d.). Protection of Phenol by Acetal. Retrieved February 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved February 17, 2026, from [Link]
-
American Chemical Society. (n.d.). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. Retrieved February 17, 2026, from [Link]
-
Reddit. (2021). Stability of -OMOM protecting groups. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Phenol methoxymethyl ether substrates. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved February 17, 2026, from [Link]
-
Fiveable. (2025). Synthesis of Polysubstituted Benzenes. Retrieved February 17, 2026, from [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. Retrieved February 17, 2026, from [Link]
-
Andrew G. Myers Research Group. (n.d.). Directed (ortho) Metallation. Harvard University. Retrieved February 17, 2026, from [Link]
-
BYJU'S. (2016). Directive Influence Of Functional Group In Mono Substituted Benzene. Retrieved February 17, 2026, from [Link]
-
CK-12 Foundation. (2025). Directive Influence of Functional Group in Monosubstituted Benzene. Retrieved February 17, 2026, from [Link]
-
Scientific Research Publishing. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Retrieved February 17, 2026, from [Link]
-
PMC. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2025). (PDF) Directed ortho Metalation of Aryl Amides, O-Carbamates, and OMOM Systems. Directed Metalation Group Competition and Cooperation. Retrieved February 17, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). orientation of products substituent in monosubstituted benzene derivatives ortho meta para substitution. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 4.1.9: Synthesis of Polysubstituted Benzenes. Retrieved February 17, 2026, from [Link]
-
Chemistry Steps. (2022). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved February 17, 2026, from [Link]
-
YouTube. (2022). MOM Protecting Group Addition | Organic Chemistry. Retrieved February 17, 2026, from [Link]
-
PMC. (n.d.). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Retrieved February 17, 2026, from [Link]
-
ACS Publications. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved February 17, 2026, from [Link]
-
OpenStax. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved February 17, 2026, from [Link]
-
OpenStax. (2023). 16.10 Synthesis of Polysubstituted Benzenes. Retrieved February 17, 2026, from [Link]
-
Harvard University. (n.d.). Directed Ortho Metalation. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved February 17, 2026, from [Link]
-
OSTI.gov. (2003). A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. Retrieved February 17, 2026, from [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 4. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. MOM Ethers [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. byjus.com [byjus.com]
- 16. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 17. CK12-Foundation [flexbooks.ck12.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. fiveable.me [fiveable.me]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
An In-depth Technical Guide to the Reactivity of Bromodifluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Bromodifluorobenzene derivatives, in particular, serve as versatile building blocks, offering a reactive handle for carbon-carbon and carbon-heteroatom bond formation while imparting unique physicochemical properties through difluoro substitution. This guide provides an in-depth exploration of the reactivity of these valuable synthons, focusing on the key transformations that underpin their utility in contemporary chemical synthesis. We will delve into the mechanistic nuances and practical considerations of cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange, providing field-proven insights to empower researchers in their synthetic endeavors.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures.[1] For bromodifluorobenzene derivatives, the inherent reactivity of the carbon-bromine bond facilitates a range of powerful transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The electron-withdrawing nature of the two fluorine atoms can further influence the reactivity of the C-Br bond, often enhancing the rate of the crucial oxidative addition step in the catalytic cycle.[2][3]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures.[4][5] The reaction of a bromodifluorobenzene derivative with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base, provides a reliable route to fluorinated biphenyls. These motifs are prevalent in pharmaceuticals and advanced materials.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, particularly with electron-poor aryl bromides like bromodifluorobenzenes. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have proven highly effective in these transformations.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromodifluorobenzene Derivatives
| Bromodifluorobenzene Isomer | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-2,4-difluorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 92 | [4] |
| 1-Bromo-3,5-difluorobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 90 | 88 | [4] |
| 1-Bromo-3,4-difluorobenzene | Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | t-BuOH/H₂O (4:1) | 80 | 95 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-2,4-difluorobenzene
-
To an oven-dried Schlenk flask, add 1-bromo-2,4-difluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and palladium(II) acetate (0.02 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add SPhos (0.04 mmol) and degassed toluene (9 mL) and water (1 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-difluorobiphenyl.[4]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of arylalkynes.[1][6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
The difluoro substitution pattern on the bromobenzene ring can influence the site-selectivity of the reaction in poly-substituted substrates. For instance, in 1,2-dibromo-3,5-difluorobenzene, Sonogashira coupling occurs with high selectivity at the 1-position due to a combination of electronic and steric factors.
Experimental Protocol: Site-Selective Sonogashira Coupling of 1,2-Dibromo-3,5-difluorobenzene
-
A solution of 1,2-dibromo-3,5-difluorobenzene (1.0 mmol), the terminal alkyne (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in a mixture of triethylamine and THF (1:1, 10 mL) is prepared in a sealed tube.
-
The mixture is degassed by three freeze-pump-thaw cycles.
-
The reaction is stirred at 60 °C for 8 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the mono-alkynylated product.
Heck Reaction: Vinylation of the Aromatic Ring
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[7][8] This reaction offers a valuable method for the introduction of vinyl groups onto the bromodifluorobenzene core. The reaction typically proceeds with high trans selectivity.
Table 2: Illustrative Conditions for the Heck Reaction with Bromodifluorobenzene
| Bromodifluorobenzene Isomer | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-3,4-difluorobenzene | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 100 | 85 |
| 1-Bromo-2,5-difluorobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMF | 120 | 78 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl amines from aryl halides.[9][10] This reaction is of paramount importance in drug discovery, as the aniline and related N-aryl motifs are present in a vast number of bioactive molecules. The reaction of bromodifluorobenzene derivatives with a wide range of primary and secondary amines can be achieved using various generations of palladium catalysts and specialized phosphine ligands.[11]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Activation
The presence of two strongly electron-withdrawing fluorine atoms on the benzene ring significantly activates bromodifluorobenzene derivatives towards nucleophilic aromatic substitution (SNAr).[12] In this reaction, a nucleophile displaces a leaving group (in this case, often the bromide, but sometimes a fluoride) on the aromatic ring. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, the stability of which is enhanced by the inductive and mesomeric effects of the fluorine atoms.[13]
The regioselectivity of SNAr on unsymmetrically substituted bromodifluorobenzenes is a critical consideration. The position of nucleophilic attack is governed by the relative ability of the fluorine atoms and other substituents to stabilize the negative charge in the Meisenheimer intermediate. Generally, attack occurs at the carbon atom that leads to the most stable intermediate, which is often influenced by the combined electronic effects of the substituents.[14][15]
Table 3: Regioselectivity in SNAr of 1-Bromo-2,4-difluorobenzene
| Nucleophile | Product(s) | Major Product | Rationale |
| Sodium methoxide | 4-Bromo-2-fluoro-1-methoxybenzene and 2-Bromo-4-fluoro-1-methoxybenzene | 4-Bromo-2-fluoro-1-methoxybenzene | Attack at C-1 is favored due to stabilization of the negative charge by the para-fluorine and ortho-bromine. |
| Pyrrolidine | 4-(4-Bromo-2-fluorophenyl)pyrrolidine and 4-(2-Bromo-4-fluorophenyl)pyrrolidine | 4-(4-Bromo-2-fluorophenyl)pyrrolidine | Similar to alkoxides, the stability of the Meisenheimer intermediate directs the regioselectivity. |
Experimental Protocol: Nucleophilic Aromatic Substitution of 1-Bromo-2,4-difluorobenzene with Sodium Methoxide
-
To a solution of 1-bromo-2,4-difluorobenzene (1.0 mmol) in anhydrous dimethylformamide (DMF) (5 mL) is added sodium methoxide (1.2 mmol).
-
The reaction mixture is stirred at 80 °C for 4 hours.
-
After cooling, the reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.
-
The product ratio is determined by GC-MS or ¹H NMR analysis, and the major product is isolated by column chromatography.
Metal-Halogen Exchange: Generating Potent Organometallic Intermediates
Metal-halogen exchange is a fundamental transformation that converts the C-Br bond of bromodifluorobenzene into a C-metal bond, typically with lithium or magnesium, to generate highly reactive organolithium or Grignard reagents.[16] These organometallic intermediates can then be reacted with a wide variety of electrophiles to introduce a diverse array of functional groups.
The formation of these reagents requires anhydrous conditions and careful handling due to their reactivity with moisture and air. For some substrates, there can be competition between metal-halogen exchange and deprotonation of an acidic C-H bond on the aromatic ring, particularly when using organolithium reagents.[17]
Experimental Protocol: Formation of 2,4-Difluorophenylmagnesium Bromide and Reaction with an Electrophile
-
In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 mmol).
-
Add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium.
-
Add a solution of 1-bromo-2,4-difluorobenzene (1.0 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) dropwise via the dropping funnel to initiate the reaction. Gentle heating may be required.
-
Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining solution of 1-bromo-2,4-difluorobenzene at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the solution to 0 °C and add a solution of the desired electrophile (e.g., benzaldehyde, 1.0 mmol) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.[16]
Caption: General workflow for metal-halogen exchange and subsequent electrophilic quench.
Conclusion and Future Outlook
Bromodifluorobenzene derivatives are undeniably powerful and versatile building blocks in modern organic synthesis. Their reactivity profile, characterized by a facile C-Br bond cleavage in cross-coupling and metal-halogen exchange reactions, coupled with an activated ring system for nucleophilic aromatic substitution, provides chemists with a rich toolbox for molecular construction. Understanding the interplay of the electronic and steric effects of the difluoro substitution is paramount to controlling the outcome of these reactions, particularly in terms of regioselectivity.
As the demand for complex, fluorinated molecules continues to grow in the pharmaceutical and materials science sectors, the development of even more efficient, selective, and sustainable methods for the transformation of bromodifluorobenzene derivatives will remain a key area of research. Advances in catalyst design, flow chemistry, and a deeper mechanistic understanding will undoubtedly unlock new and exciting avenues for the application of these valuable synthetic intermediates.
References
-
Formation and reaction of a Grignard reagent. (n.d.). Retrieved from [Link]
- Schlosser, M., & Heiss, C. (2003). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. European Journal of Organic Chemistry, 2003(1), 107-115.
- Bouley, B. S., Bae, D. Y., Zhou, W., Griego, L., & Mirica, L. M. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. (2018).
- Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944–6945.
-
Heck reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2025).
-
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2025). PubMed. Retrieved from [Link]
- Algera, R. F., Tcyrulnikov, S., & Reyes, G. P. (2024). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. Journal of the American Chemical Society.
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
The Grignard Reaction. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved from [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved from [Link]
-
Regioselectivity of fluorine substitution by alkoxides on unsymmetrical difluoroarenes. (2025). ResearchGate. Retrieved from [Link]
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 5.
-
Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from... (n.d.). ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
- Razafindrainibe, F., Voros, C., Yerri, J., Nimmakayala, M. R., Tissier, A., Mardy, K., Reihanian-Hadany, N., Brown, R. C. D., & Baati, R. (2014). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoropyridin-2-carbonitriles. Synlett, 25(19), 2753-2757.
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
- Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (2012). Green Chemistry, 14(3), 633-637.
- Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. (2014). Green and Sustainable Chemistry, 4(1), 1-6.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journal of Organic Chemistry, 9, 1594-1602.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2013). Molecules, 18(10), 12469-12481.
- Paju, A., Koppel, I., & Kanger, T. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102875.
-
Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Heck Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
- A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction. (2018). Green Chemistry, 20(23), 5468-5474.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 17954-17965.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). Journal of the American Chemical Society, 142(40), 17068-17077.
- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. (2014). Synthesis, 46(15), 1989-2003.
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. Retrieved from [Link]
-
Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. (n.d.). Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: SNAr. (n.d.). In Organic Chemistry II - KPU Pressbooks. Retrieved from [Link]
- Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. (2016). CHIMIA International Journal for Chemistry, 70(1), 48-52.
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. chemrxiv.org [chemrxiv.org]
Methodological & Application
Suzuki coupling protocol using 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
An Application Note and Protocol for the Suzuki-Miyaura Coupling of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is designed for researchers, scientists, and professionals in drug development who require a robust method for synthesizing complex biaryl structures. We delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents and conditions, and provide a detailed, step-by-step experimental procedure, troubleshooting advice, and a subsequent deprotection protocol for the methoxymethyl (MOM) group.
Introduction: Strategic Importance of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acids have established it as an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]
The catalytic cycle, as illustrated below, classically involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.
-
Transmetalation: The organic moiety from the activated organoboron species is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This application note focuses on the substrate This compound . This molecule presents specific electronic features that influence the reaction strategy:
-
Electron-Deficient Aryl Bromide: The two fluorine atoms are strongly electron-withdrawing, which accelerates the rate-limiting oxidative addition step.[4] This makes the substrate highly reactive and suitable for coupling, even with less reactive boronic acids.
-
Methoxymethyl (MOM) Protecting Group: The phenolic hydroxyl is protected as a MOM ether. This group is stable under the basic conditions typically required for the Suzuki coupling but can be readily removed under acidic conditions post-coupling.[5][6]
Experimental Protocol: Suzuki Coupling
This protocol provides a reliable method for coupling this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent | CAS Number | Notes |
| This compound | 1009109-55-6 | Substrate (1.0 equiv) |
| Arylboronic Acid | Variable | Coupling Partner (1.2-1.5 equiv) |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Catalyst, Pd(PPh₃)₄ (2-5 mol%) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous, finely ground base (2.0-3.0 equiv) |
| Toluene | 108-88-3 | Anhydrous Solvent |
| Deionized Water | 7732-18-5 | For biphasic system |
| Argon or Nitrogen | 7440-37-1 | Inert gas |
| Ethyl Acetate | 141-78-6 | For extraction |
| Brine | 7647-14-5 (NaCl) | Saturated NaCl solution for washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Drying agent |
| Silica Gel | 7631-86-9 | For column chromatography (230-400 mesh) |
Equipment
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen manifold)
-
Heating mantle with temperature controller
-
Septa and needles for solvent/reagent transfer
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard glassware for work-up and purification (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).[7]
-
Add the solvent system, typically a 4:1 mixture of Toluene and Water. The biphasic system is effective as it dissolves the organic substrates in the toluene layer and the inorganic base in the aqueous layer, facilitating the reaction at the interface.[7]
-
-
Reaction Execution:
-
Thoroughly degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for all steps in the catalytic cycle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 6-12 hours.
-
-
Work-up and Isolation:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic layer.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure biaryl product.
-
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst (oxidized).2. Insufficiently anhydrous/degassed conditions.3. Base is not strong enough or has poor solubility. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst.2. Ensure proper flame-drying of glassware and thorough degassing.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[8] Ensure the base is finely powdered. |
| Protodeboronation | Presence of protic impurities or excessive water; base is too strong or reaction time is too long. | 1. Use anhydrous solvents.2. Use a milder base such as potassium fluoride (KF).[3]3. Reduce reaction time and monitor carefully. |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture, leading to oxidative homocoupling. | Improve degassing procedure (e.g., use freeze-pump-thaw cycles for highly sensitive reactions). |
| MOM Group Cleavage | Trace acidic impurities in reagents or on glassware. | Ensure all reagents are of high purity and glassware is properly neutralized if washed with acid. The MOM group is generally stable to the basicity of K₂CO₃.[9] |
Protocol: MOM Group Deprotection
After successful coupling, the MOM protecting group can be efficiently removed to reveal the free phenol.
Materials
-
MOM-protected biaryl product
-
Methanol or Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure
-
Dissolve the MOM-protected compound in methanol or THF (a common concentration is 0.1 M).
-
Add a few drops of concentrated HCl (typically 5-10% v/v).[7]
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is fully consumed (usually 1-4 hours).
-
Quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product. Further purification by chromatography may be necessary.
Conclusion
The protocol detailed herein offers a validated and robust pathway for the Suzuki-Miyaura coupling of this compound. The electron-deficient nature of the aryl bromide facilitates a smooth reaction under standard palladium catalysis. By understanding the function of each component—catalyst, base, and solvent—and adhering to inert atmosphere techniques, researchers can reliably synthesize a diverse array of difluorinated biaryl compounds, which are valuable scaffolds for further investigation in medicinal chemistry and materials science.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for Suzuki-Miyaura Coupling Reactions. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate Forum. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, imidazoles, and other heterocycles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
-
YouTube. (2022, January 19). MOM Protecting Group Addition | Organic Chemistry. [Link]
-
MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(3), 708. [Link]
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Notes. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Grignard reagent formation from 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
Application Note: AN-MG-2026-02 [1]
Executive Summary
This application note details the protocol for generating the Grignard reagent from 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene . Due to the electron-deficient nature of the difluorinated ring and the potential Lewis-acid sensitivity of the methoxymethoxy (MOM) protecting group, standard magnesium insertion (refluxing THF) is prone to low yields and byproduct formation.
We present the Turbo-Grignard Exchange (
Chemical Context & Mechanistic Insight
Substrate Analysis[2]
-
Electronic Deactivation: The fluorine atoms at positions 3 and 5 are strong electron-withdrawing groups (EWGs). This deactivates the C-Br bond towards oxidative addition (direct Mg insertion) but highly activates it for halogen-metal exchange.[1]
-
Chelation Control (The Ortho-Effect): The MOM group at C2 contains coordinating oxygens. In non-polar solvents, these can chelate the incoming magnesium species, directing the exchange to the C1 position and stabilizing the resulting carbanion.
-
Stability Risks: High temperatures can lead to
-elimination of the MOM group or formation of benzyne intermediates due to the acidity of the C4/C6 protons.
The Turbo-Grignard Advantage
The reagent
Figure 1: Mechanism of LiCl-mediated Halogen-Magnesium Exchange showing the transition from substrate to stable Grignard species.[1]
Experimental Protocols
Method A: Turbo-Grignard Exchange (Recommended)
Best for: High purity, library synthesis, and drug discovery scales (100 mg to 50 g).
Reagents:
-
Substrate: this compound (1.0 equiv).[1]
-
Reagent:
(1.3 M in THF, commercially available) (1.1 equiv). -
Solvent: Anhydrous THF (stabilizer-free preferred).[1]
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and
/Ar inlet. -
Dissolution: Charge the flask with the Substrate (1.0 equiv) and anhydrous THF (concentration ~0.5 M).
-
Cooling: Cool the solution to -15°C using an ice/salt bath or cryocooler. Note: Do not cool below -30°C; the exchange kinetics become too slow for electron-deficient bromides.[1]
-
Exchange: Add
(1.1 equiv) dropwise over 10 minutes via syringe pump or pressure-equalizing dropping funnel. Maintain internal temperature < -10°C. -
Incubation: Stir at -10°C to 0°C for 30–60 minutes.
-
Monitoring: Quench a 50 µL aliquot with
/THF. Analyze by LCMS. Disappearance of starting material (Br) and appearance of the Iodo-analog indicates conversion. -
Usage: The resulting Grignard solution is stable at 0°C for 4–6 hours. Use immediately for electrophilic trapping (aldehydes, ketones, Weinreb amides).
Method B: Direct Insertion (Activated Mg)
Best for: Large scale (>100 g) where cost of Turbo-Grignard is prohibitive.[1]
Reagents:
-
Magnesium Turnings (1.5 equiv).[2]
-
Activator: DIBAL-H (0.05 equiv) or
(0.5 equiv).[1] -
Solvent: Anhydrous THF.
Step-by-Step Protocol:
-
Activation: Place Mg turnings in the flask under Ar. Add enough THF to cover the Mg. Add DIBAL-H (0.05 equiv) and stir for 5 mins to clean the oxide surface (solution may turn grey/black).
-
Initiation: Dissolve the Substrate in THF (1.0 M). Add 5% of this solution to the Mg mixture. Heat gently with a heat gun until the solvent boils. Look for turbidity or exotherm.
-
Addition: Once initiated, dilute the reaction with remaining THF. Cool the bath to 0°C (Critical to prevent MOM cleavage).
-
Controlled Feed: Add the remaining substrate solution dropwise, maintaining the temperature between 0°C and 10°C. Do not reflux.
-
Digestion: After addition, stir at room temperature for 1 hour.
Quality Control & Data Analysis
Titration Method
Before using the generated reagent, determine the precise concentration using the Knochel Titration Method :
-
Weigh 100 mg of iodine (
) into a dry vial. -
Dissolve in 2 mL of saturated LiCl solution in THF.
-
Titrate with the Grignard solution at 0°C until the dark brown color disappears (becomes clear/yellow).
Comparative Performance Data
| Feature | Method A: Turbo-Grignard | Method B: Direct Insertion |
| Temperature | -15°C to 0°C | 0°C to 25°C |
| Reaction Time | 30 - 60 mins | 2 - 4 hours |
| Yield (Titrated) | 85 - 95% | 60 - 75% |
| MOM Stability | Excellent (No cleavage) | Moderate (Risk of Lewis Acid cleavage) |
| Byproducts | Isopropyl bromide (Inert) | Wurtz coupling dimers |
Decision Workflow
Use the following logic tree to determine the optimal path for your specific constraints.
Figure 2: Decision matrix for selecting the synthesis method based on scale and cost constraints.
References
-
Knochel, P., et al. (2004).[3] "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction."[3] Angewandte Chemie International Edition. [1]
-
BenchChem Technical Support. (2025). "Methoxymethyl (MOM) Ether Protecting Group Stability Guide." BenchChem.[4]
-
Ziegler, D. S., et al. (2019). "Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents." Chemistry – A European Journal.
-
Organic Chemistry Portal. "Protection of Alcohols: MOM Ethers." Organic Chemistry Portal.
Sources
Application Note: Deprotection of MOM Ether on 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
Abstract
This application note details the optimized protocols for the deprotection of the methoxymethyl (MOM) ether moiety on 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene . While MOM ethers are robust protecting groups stable to basic and reducing conditions, their removal on electron-deficient, sterically crowded aromatic rings requires careful modulation of acidic conditions to ensure complete conversion without compromising the carbon-halogen bonds. We present three validated methodologies: a standard hydrolytic approach (HCl/THF), a non-aqueous acidolytic approach (TFA/DCM), and a silyl-mediated cleavage (TMSBr) for stubborn substrates.
Introduction & Strategic Analysis
The Substrate
The target molecule, This compound , is a highly functionalized scaffold often used in the synthesis of bioactive fluorinated biaryls via Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Core Challenge: The MOM group is flanked by a bromine atom at C1 and a fluorine atom at C3. This creates a sterically congested environment around the acetal oxygens.
-
Electronic Effects: The two fluorine atoms (C3, C5) and the bromine (C1) exert a strong inductive electron-withdrawing effect (-I). This reduces the basicity of the ether oxygens, potentially retarding the initial protonation step required for acid-catalyzed hydrolysis. However, these same effects lower the pKa of the resulting phenol, making it a superior leaving group once the oxocarbenium intermediate is formed.
Mechanism of Action
The deprotection follows an acid-catalyzed hydrolysis mechanism (unimolecular ionization,
-
Protonation: Acid protonates the acetal oxygen.
-
Cleavage: The C-O bond breaks, releasing the phenol (leaving group) and generating a resonance-stabilized oxocarbenium ion.
-
Hydrolysis: Water attacks the oxocarbenium ion, forming a hemiacetal which collapses to release formaldehyde and methanol.
Note: On this specific substrate, the electron-poor nature of the ring accelerates Step 2 (Cleavage) but hinders Step 1 (Protonation). Therefore, using a sufficiently strong acid source is critical.
Visualizing the Mechanism
The following diagram illustrates the specific pathway for this polyhalogenated substrate, highlighting the critical oxocarbenium intermediate.
Figure 1: Acid-catalyzed hydrolysis mechanism of MOM ether. The electron-withdrawing F and Br atoms stabilize the leaving phenol, facilitating the cleavage step despite steric crowding.
Experimental Protocols
Method Selection Guide
| Method | Reagents | Key Advantage | Best For |
| A | 6M HCl / THF | Robust, low cost, homogeneous | Standard laboratory scale (mg to g) |
| B | TFA / DCM | Anhydrous, high solubility | Substrates with poor solubility in alcohols |
| C | TMSBr / DCM | Lewis-acid driven, mild temp | Stubborn cases or acid-sensitive scaffolds |
Protocol A: Hydrolytic Cleavage (Standard)
This is the "workhorse" method, balancing cost and efficiency.
Reagents:
-
Substrate: this compound
-
Solvent: Tetrahydrofuran (THF) / Methanol (MeOH) (1:1 v/v)
-
Acid: 6M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve 1.0 equiv (e.g., 500 mg) of the substrate in THF/MeOH (5 mL total volume, 0.1 M concentration).
-
Why: The mixed solvent system ensures solubility of the lipophilic halogenated arene while providing the protic medium necessary for hydrolysis.
-
-
Acid Addition: Add 6M HCl (5.0 equiv) dropwise at room temperature (20-25°C).
-
Note: A slight exotherm may occur.
-
-
Reaction: Stir the mixture at 50°C for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexanes/EtOAc 8:1). The starting material (higher R_f) should disappear, replaced by the more polar phenol spot.
-
Optimization: If conversion is slow after 4 hours, increase temperature to 65°C (reflux). The electron-deficient ring may require this thermal push.
-
-
Workup:
Protocol B: Trifluoroacetic Acid (TFA) Solvolysis
Recommended if the substrate precipitates out of aqueous mixtures.
Reagents:
Procedure:
-
Dissolution: Dissolve 1.0 equiv of substrate in DCM (0.1 M).
-
Addition: Cool the solution to 0°C. Add TFA dropwise (Ratio: 1:4 TFA:DCM v/v).
-
Reaction: Warm to room temperature and stir for 1–3 hours.
-
Workup:
-
Quench by slowly pouring the mixture into a stirred solution of Saturated NaHCO₃ (Caution: Gas evolution/foaming).
-
Extract with DCM, dry, and concentrate.[3]
-
Protocol C: Silyl-Mediated Cleavage (TMSBr)
Use this if the substrate contains acid-sensitive groups that cannot withstand heating in HCl.
Reagents:
-
Bromotrimethylsilane (TMSBr)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Setup: Flame-dry glassware and maintain an inert atmosphere (
or Ar). -
Dissolution: Dissolve substrate in anhydrous DCM at 0°C.
-
Addition: Add TMSBr (1.5 – 2.0 equiv) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Quench: Add MeOH (excess) to cleave the resulting silyl ether. Stir for 15 mins.
-
Workup: Standard aqueous extraction.
Process Safety & Troubleshooting
Safety Warning: Bis(chloromethyl)ether (BCME)
When deprotecting MOM ethers using HCl, there is a theoretical risk of generating Bis(chloromethyl)ether (BCME) , a potent carcinogen, from the reaction of released formaldehyde and HCl.
-
Risk Mitigation: In dilute aqueous/alcoholic hydrolysis (Protocol A), the equilibrium heavily favors formaldehyde hydrate (formalin) over BCME. However, perform all operations in a functioning fume hood. Avoid mixing highly concentrated HCl and MOM-ethers in the absence of water.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance of Br/F groups | Increase temperature to reflux (65°C) or switch to Protocol B (TFA). |
| Product Decomposition | Acid sensitivity of C-Br bond | Unlikely, but if observed, switch to Protocol C (TMSBr) at 0°C. |
| New Spot on TLC (Less Polar) | Trans-acetalization | If using MeOH, methyl exchange can occur. Ensure enough water is present in Protocol A (at least 10% v/v). |
Quality Control (QC) Data
Expected Analytical Outcomes for 2-Bromo-4,6-difluorophenol (Product):
-
¹H NMR (CDCl₃):
-
Disappearance of MOM signals: Singlet at ~3.4-3.5 ppm (
) and Singlet at ~5.1-5.2 ppm ( ). -
Appearance of Phenol proton: Broad singlet at ~5.5 - 6.0 ppm (exchangeable with
). -
Aromatic region: The H4 and H6 protons will shift upfield slightly due to the restoration of the free phenol's electron-donating ability.
-
-
¹⁹F NMR:
-
Distinct shifts corresponding to the 3,5-difluoro pattern (typically -110 to -130 ppm range, dependent on specific solvent interaction).
-
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[9]
-
Berliner, M. A.; Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." J. Org.[9] Chem.2005 , 70, 9618–9621.[9] [Link]
-
Han, J. H.; Kwon, Y. E.; Sohn, J. H.; Ryu, D. H. "A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers." Tetrahedron2010 , 66, 1673-1677.[10] [Link][10]
-
Nanjan, P.; et al. "A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA." Lett.[11] Org. Chem.2017 , 14, 231-235.[11] [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. reddit.com [reddit.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. MOM Ethers [organic-chemistry.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. A rapid, solvent-free deprotection of methoxymethyl (MOM) ethers by pTSA; an eco-friendly approach - Amrita Vishwa Vidyapeetham [amrita.edu]
Application Note: Palladium-Catalyzed Cross-Coupling of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
This Application Note is designed for researchers utilizing 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene (CAS: N/A for specific ether, derived from 2-Bromo-4,6-difluorophenol CAS 98130-56-4) in drug discovery and advanced organic synthesis.
Executive Summary & Substrate Profile
This compound represents a specialized "masked" phenol scaffold. In medicinal chemistry, the 2,4-difluorophenol moiety (unmasked) acts as a bioisostere for carboxylic acids and provides metabolic stability against oxidation. The Methoxymethoxy (MOM) group serves two critical functions:
-
Protection: It masks the acidic phenol (
), preventing catalyst poisoning and base-mediated side reactions during coupling. -
Orthogonal Stability: It is stable to the basic conditions of Suzuki/Buchwald couplings but readily cleaved under mild acidic conditions.
Chemo-Physical Profile
| Property | Detail |
| Core Scaffold | 2-Bromo-4,6-difluorophenol (MOM ether) |
| Electronic State | Electron-Deficient . The two fluorine atoms (positions 3,5 relative to Br) withdraw electron density, activating the C-Br bond for Oxidative Addition. |
| Steric Environment | Congested . The ortho-MOM group and meta-Fluorine create a steric wall, potentially hindering Transmetallation. |
| Key Risk | Protodebromination . Electron-poor aryl halides are prone to reductive side-reactions if the catalytic cycle stalls. |
Critical Reaction Considerations
Before initiating synthesis, the following mechanistic factors must be integrated into your experimental design:
-
Oxidative Addition (OA): Fast. The electron-withdrawing fluorine atoms lower the LUMO energy of the C-Br bond, facilitating rapid OA by Pd(0).
-
Transmetallation (TM): Rate-Limiting. The ortho-MOM group coordinates weakly but provides steric bulk. Standard ligands (PPh3) may fail if the coupling partner (boronic acid) is also hindered.
-
Base Sensitivity: While MOM is base-stable, the electron-poor ring is susceptible to nucleophilic aromatic substitution (
) by strong bases (e.g., hydroxide, alkoxide) at the C-F positions. Recommendation: Use mild carbonate or phosphate bases.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
Objective: Coupling with aryl/heteroaryl boronic acids. Recommended System: Pd(dppf)Cl₂ / K₂CO₃ (Robust) or Pd₂(dba)₃ / SPhos (High Efficiency).
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)
-
Base: K₂CO₃ (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Atmosphere: Argon or Nitrogen (Strictly deoxygenated)
Step-by-Step Procedure
-
Setup: Charge a reaction vial with the substrate, boronic acid, K₂CO₃, and Pd catalyst.
-
Inerting: Seal the vial and cycle vacuum/Argon (3x) to remove O₂. Oxygen causes homocoupling and catalyst deactivation.
-
Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80–90 °C for 4–12 hours.
-
Note: Monitor via TLC/LCMS. The electron-poor bromide should consume rapidly.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography. (Note: MOM ethers are stable on silica but avoid acidified silica).
Protocol B: Miyaura Borylation (Conversion to Boronate)
Objective: Converting the bromide to a pinacol boronate ester (Bpin) for use as a nucleophile.
Materials
-
Substrate: 1.0 equiv
-
Reagent: Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂ (3 mol%)[1]
-
Base: Potassium Acetate (KOAc) (3.0 equiv) — Crucial: Weak base prevents deborylation.
-
Solvent: Anhydrous 1,4-Dioxane or DMSO.
Step-by-Step Procedure
-
Mix: Combine substrate, B₂pin₂, KOAc, and catalyst in a dry pressure tube.
-
Degas: Sparge with Argon for 10 minutes.
-
Heat: Stir at 90 °C for 2–6 hours.
-
Check: LCMS should show mass [M+Pin-Br].
-
Filtration: Filter through a Celite pad to remove Pd black. Concentrate.
-
Usage: Use crude in the next step or purify rapidly (boronates on electron-poor rings can be prone to protodeboronation on silica).
Protocol C: MOM Deprotection (Post-Coupling)
Objective: Unmasking the phenol.
Procedure
-
Dissolve the coupled product in MeOH or THF .
-
Add 6M HCl (approx. 10 equiv) or TFA (10% v/v in DCM).
-
Stir at RT or 40 °C for 1–2 hours.
-
Neutralize with sat. NaHCO₃ before extraction.
Visualized Workflows
Synthetic Pathway Logic
The following diagram illustrates the strategic flow from the brominated precursor to the final active pharmaceutical ingredient (API) scaffold.
Caption: Strategic workflow for utilizing the MOM-protected scaffold in divergent synthesis.
Mechanistic Cycle & Steric Management
This diagram highlights the specific interaction of the MOM group during the catalytic cycle.
Caption: Catalytic cycle emphasizing the steric influence of the ortho-MOM group during Transmetallation.
Troubleshooting "The Black Box"
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Switch to Pd₂(dba)₃ / XPhos . The bulky ligand protects the Pd center and boosts reactivity. |
| Protodebromination (Ar-H) | Hydride Source / Stall | The cycle is stalling at the Pd(II) state. Ensure solvent is anhydrous . Increase catalyst load. Switch solvent to Toluene. |
| Hydrolysis of MOM | Acidic Impurities | Ensure the boronic acid is not acidic (some contain boroxines). Add excess base. |
| Fluorine Displacement | The base is too strong. Switch from Cs₂CO₃ or KOtBu to K₃PO₄ or KF . |
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Sigma-Aldrich. (n.d.). This compound Product Detail. Link
-
BenchChem. (2025).[1] Application Notes for MOM-protected Aryl Halides. BenchChem Protocols. Link
-
Navarro, O., et al. (2003). General Synthesis of Hindered Biaryls via Suzuki-Miyaura Coupling.[3] Journal of Organic Chemistry. (Contextual citation for hindered substrates).
Sources
Buchwald-Hartwig amination of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
An Application Guide to the Buchwald-Hartwig Amination of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds for pharmaceutical and materials science.[1] This application note provides a detailed guide for the successful palladium-catalyzed amination of this compound, a substrate characterized by significant steric hindrance and electronic deactivation. We delve into the critical parameters influencing this transformation, including the strategic selection of catalysts, ligands, bases, and solvents. This guide presents field-tested protocols, a comprehensive troubleshooting section, and the scientific rationale behind experimental choices to empower researchers in navigating the complexities of this specific coupling reaction.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The key steps are:
-
Oxidative Addition: The active LPd(0) catalyst adds to the aryl bromide, breaking the C-Br bond and forming a Pd(II) intermediate. For aryl bromides, this step is generally favorable.[3]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex.[4]
-
Reductive Elimination: This final step forms the desired C-N bond, yielding the arylamine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Strategic Considerations for the Target Substrate
The structure of this compound presents a unique set of challenges that must be addressed through careful reaction design.
-
Steric Hindrance: The ortho-MOM (methoxymethoxy) group significantly crowds the reaction site. To overcome this, bulky, electron-rich phosphine ligands are essential. These ligands promote the crucial reductive elimination step, which can be slow for hindered substrates.[1] Ligands from the Buchwald (e.g., XPhos, RuPhos, BrettPhos) and Hartwig research groups are designed specifically for such challenging couplings.[1][6]
-
Electronic Effects: The two electron-withdrawing fluorine atoms render the aryl bromide electron-deficient. While this can facilitate the initial oxidative addition step, it also increases the acidity of the aromatic ring protons, potentially leading to side reactions.
-
Protecting Group Stability: The MOM group is an acetal, which can be sensitive to strongly basic or acidic conditions. While many Buchwald-Hartwig reactions employ strong bases like sodium tert-butoxide (NaOtBu), these conditions, especially at elevated temperatures (typically 80-110 °C), could lead to the cleavage of the MOM group.[3][7] Therefore, screening weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is a critical validation step.[8]
Recommended Screening Parameters
For a novel substrate, it is advisable to screen a matrix of conditions to identify the optimal catalyst system and base. The following table summarizes a robust starting point for optimization.
| Parameter | Recommended Reagents & Conditions | Rationale & Citation |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 Precatalyst | Readily available and effective Pd(0) or Pd(II) sources. Precatalysts offer high stability and activity.[3][6] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are proven to be effective for sterically hindered substrates.[6][9] |
| Base (Screening) | Strong: NaOtBu, LHMDSWeak: K₃PO₄, Cs₂CO₃ | Strong bases are highly effective but may compromise the MOM group. Weaker bases offer better functional group tolerance.[5][8] |
| Solvent | Toluene, Dioxane, THF | Aprotic, non-polar, or moderately polar solvents are standard. Must be anhydrous and degassed to prevent catalyst deactivation.[5][10] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is typically required to drive the reaction to completion, especially with less reactive partners.[3] |
| Stoichiometry | Aryl Bromide (1.0 eq), Amine (1.1-1.5 eq), Base (1.4-2.0 eq) | An excess of the amine and base is used to drive the reaction forward. |
| Catalyst Loading | 1-5 mol% Pd, Ligand/Pd ratio of 1.5:1 to 2:1 | Higher loadings may be needed for challenging substrates. An excess of ligand can prevent catalyst deactivation. |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Reagents are flammable and/or toxic. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon).
Protocol A: General Screening with a Strong Base (NaOtBu)
This protocol serves as an aggressive, high-yield starting point. Monitor closely for MOM-group deprotection.
Reagents & Equipment:
-
This compound
-
Amine of choice
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos (or other bulky ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (N₂ or Ar), heating mantle, and condenser
-
TLC plates, LC-MS vials
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq).
-
Add the amine (1.2 mmol, 1.2 eq) and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous toluene.
-
Add the catalyst/ligand slurry to the Schlenk flask, followed by enough anhydrous toluene to achieve a final concentration of ~0.1 M with respect to the aryl bromide.
-
Seal the flask, and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).[9]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol B: Milder Conditions for Base-Sensitive Substrates (K₃PO₄)
This protocol is recommended if Protocol A results in cleavage of the MOM protecting group.
Procedure:
-
Follow steps 1 and 2 from Protocol A, but substitute sodium tert-butoxide with potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).
-
Use a highly active precatalyst system, such as XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Add the precatalyst directly to the flask containing the aryl bromide, amine, and base.
-
Add anhydrous dioxane or toluene as the solvent.
-
Heat the reaction to 110 °C and monitor as described in Protocol A. The reaction may require a longer time or slightly higher catalyst loading to achieve full conversion with a weaker base.[8]
-
Workup and purification follow the same procedure as in Protocol A.
Experimental Workflow Diagram
Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: Oxygen or water contamination; inefficient Pd(0) formation. | Ensure all reagents and solvents are rigorously anhydrous and degassed. Use a newer generation precatalyst (e.g., G3/G4) for more reliable activation.[6][9] |
| Poor Ligand Choice: Ligand is not bulky enough to promote reductive elimination. | Switch to a bulkier ligand from the Buchwald portfolio, such as BrettPhos or tBuXPhos.[9] | |
| MOM Group Cleavage | Base is too strong: NaOtBu is cleaving the acetal at high temperatures. | Switch to a weaker base like K₃PO₄ or Cs₂CO₃ (Protocol B). Consider lowering the reaction temperature if conversion is still efficient. |
| Hydrodehalogenation | B-Hydride Elimination: A common side reaction where the aryl bromide is reduced to an arene. | This can be influenced by the ligand and base. Screening different ligands or lowering the reaction temperature may mitigate this side reaction.[1][9] |
| Incomplete Conversion | Insufficient Reaction Time/Temp: The reaction is too slow under the current conditions. | Increase the reaction time. If using a weak base, a higher temperature (e.g., 110 °C) may be necessary. A higher catalyst loading (e.g., 3-5 mol%) can also be tried.[3] |
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 14, 2026, from [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved February 14, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]
-
Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved February 14, 2026, from [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Organ, M. G., et al. (2008). Pd-catalyzed aryl amination mediated by well defined, N-heterocyclic carbene (NHC)-Pd precatalysts, PEPPSI. ResearchGate. Retrieved February 14, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved February 14, 2026, from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 14, 2026, from [Link]
-
General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. (2022, July 25). ACS Publications. Retrieved February 14, 2026, from [Link]
-
Torborg, C., & Beller, M. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved February 14, 2026, from [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved February 14, 2026, from [Link]
-
Siddle, J. S. (n.d.). metal-catalysed cross-coupling reactions of nitrogen heterocycles. Durham E-Theses. Retrieved February 14, 2026, from [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC. Retrieved February 14, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019, November 6). Amazon S3. Retrieved February 14, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application in agrochemical synthesis intermediate
Application Note: Scalable Synthesis and Utilization of Trifluoromethyl-Pyrazole Intermediates in Next-Gen SDHI Fungicides
Executive Summary & Strategic Importance
In the landscape of modern agrochemistry, Succinate Dehydrogenase Inhibitors (SDHIs) represent a cornerstone of fungal resistance management. The efficacy of market-leading SDHIs like Penthiopyrad and Fluxapyroxad hinges on a specific pharmacophore: the fluorinated pyrazole-4-carboxamide core.
This Application Note provides a rigorous, field-validated protocol for the synthesis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (ETMP) . Unlike generic academic preparations, this guide addresses the critical industrial challenge of regioselectivity . The direct condensation of hydrazines with
Mechanism & Retrosynthetic Logic
The synthesis of ETMP is not merely a condensation reaction; it is a study in controlling nucleophilic attack vectors.
-
The Challenge: Direct reaction of methylhydrazine with ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is ambiguous. The hydrazine can attack either the ketone (C3) or the ester (C1), leading to regioisomeric mixtures.
-
The Solution (The "Linker" Strategy): We introduce a one-carbon "linker" using Triethyl Orthoformate (TEOF). This converts the 1,3-dicarbonyl into an ethoxymethylene intermediate . This intermediate presents a highly electrophilic vinyl ether carbon, which directs the initial nucleophilic attack of the methylhydrazine exclusively, thereby thermodynamically favoring the desired 1-methyl-3-trifluoromethyl isomer.
Visualization: Regioselective Synthesis Pathway
Figure 1: The "Linker" strategy ensures the hydrazine attacks the ethoxymethylene carbon first, locking the regiochemistry.
Detailed Experimental Protocol
Safety Warning: Methylhydrazine is highly toxic and volatile. Trifluoroacetoacetate derivatives can cause severe burns. All operations must be performed in a functioning fume hood with appropriate PPE (butyl rubber gloves).
Step 1: Synthesis of the Ethoxymethylene Intermediate
Reagents:
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA): 1.0 eq (184.1 g)
-
Triethyl Orthoformate (TEOF): 1.5 eq (222.3 g)
-
Acetic Anhydride: 2.0 eq (204.2 g)
Procedure:
-
Setup: Equip a 1L 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a reflux condenser fitted with a drying tube (CaCl2).
-
Addition: Charge the flask with ETFAA, TEOF, and Acetic Anhydride.
-
Reaction: Heat the mixture to reflux (120-130°C) . Maintain reflux for 4-6 hours .
-
Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The starting material (ETFAA) spot should disappear.
-
-
Workup: Cool the mixture to room temperature. Remove the volatile by-products (ethyl acetate, acetic acid, excess TEOF) via rotary evaporation under reduced pressure (50°C, 20 mbar).
-
Result: You will obtain a dark orange/brown oil (Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate).
Step 2: Cyclization to Pyrazole Ester
Reagents:
-
Crude Intermediate (from Step 1): 1.0 eq
-
Methylhydrazine (40% aq.[4] solution or pure): 1.05 eq
-
Ethanol (Absolute): 5 Vol (relative to intermediate mass)
Procedure:
-
Preparation: Dissolve the crude intermediate in Ethanol and cool the solution to -10°C using an ice/salt bath.
-
Controlled Addition: Add Methylhydrazine dropwise over 60 minutes.
-
Critical Control Point: Do not allow the internal temperature to exceed 0°C . The reaction is highly exothermic. Rapid addition leads to impurity formation.
-
-
Maturation: After addition, allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
-
Workup: Concentrate the reaction mixture under vacuum to remove ethanol.
-
Purification: Dissolve the residue in Dichloromethane (DCM) and wash with water (2x) and Brine (1x). Dry over Na2SO4, filter, and concentrate.
-
Crystallization: Recrystallize the solid from Hexane/EtOAc (9:1) to obtain white/pale yellow crystals.
Quality Control & Characterization
To ensure the intermediate is suitable for downstream API synthesis, it must meet the following specifications.
Table 1: QC Specifications for ETMP Intermediate
| Parameter | Specification | Method | Acceptance Criteria |
| Appearance | White to pale yellow crystalline solid | Visual | Homogeneous |
| Purity (HPLC) | ≥ 99.0% | C18 Column, ACN/H2O | Single dominant peak |
| Regio-Isomer | ≤ 0.5% (1,5-isomer) | 1H-NMR / GC | Critical for bioactivity |
| Melting Point | 58°C - 62°C | Capillary | Sharp range (<2°C) |
| Moisture | ≤ 0.2% | Karl Fischer | Anhydrous required |
Spectroscopic Validation (1H NMR in CDCl3):
- 8.02 (s, 1H): Pyrazole-H (C5 position). Note: Absence of splitting confirms regiopurity.
- 4.35 (q, 2H): Ethyl ester (-CH2-).
- 3.98 (s, 3H): N-Methyl group. Distinct shift vs 1,5-isomer.
- 1.37 (t, 3H): Ethyl ester (-CH3).
Application Case: Conversion to Active Amide (Fluxapyroxad Analog)
The ester is rarely the final product. It serves as a precursor for the active carboxamide.
Workflow: Hydrolysis & Coupling
-
Hydrolysis: Treat the ester with NaOH/MeOH (Reflux, 2h)
Acidify 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid . -
Activation: Convert Acid to Acid Chloride using Thionyl Chloride (
) and catalytic DMF. -
Coupling: React Acid Chloride with the specific aniline (e.g., 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine for Fluxapyroxad analogs) in the presence of a base (Pyridine or
).
Visualization: Downstream Application Workflow
Figure 2: The critical role of the intermediate in the synthesis of final SDHI APIs.
References
-
Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide, insecticide, and fungicide discovery.[5] Journal of Fluorine Chemistry, 167, 16-29. Link
-
Walter, H. (2016). Pyrazole-carboxamide fungicides: Synthesis, biology and mode of action. Bioactive Heterocyclic Compound Classes, 175-193. Link
-
Zierke, T., et al. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. World Intellectual Property Organization, WO2014120397A1. Link
-
Martins, M. A. P., et al. (2006). Regiospecific synthesis of 1,1,1-trifluoro-4-methoxy-3-alken-2-ones and their reaction with hydrazines. Tetrahedron Letters, 47(48), 8579-8582. Link
-
Glance, V., et al. (2016). Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad.[3][6][7] Organic Process Research & Development, 23(8). Link
Sources
- 1. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 5. Synthesis and biological activity of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Experimental procedure for MOM group removal with acid
Application Note & Protocol Guide
Topic: Acid-Catalyzed Cleavage of the Methoxymethyl (MOM) Protecting Group
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Lability of the Methoxymethyl Ether
The methoxymethyl (MOM) ether stands as a cornerstone in the synthetic chemist's toolkit for the protection of hydroxyl groups. Its popularity stems from its ease of installation and its resilience across a broad spectrum of non-acidic chemical environments, including exposure to strong bases, many organometallic reagents, and standard oxidizing and reducing conditions.[1][2] The MOM group forms an acetal with the alcohol, effectively masking its nucleophilicity and acidity.[3]
However, the true strategic value of any protecting group lies in the ability to remove it cleanly and selectively. The MOM group is characteristically labile under acidic conditions, which facilitates its removal.[4][5] This application note provides a detailed exploration of the acid-catalyzed deprotection of MOM ethers, covering the underlying mechanism, a comparative analysis of common acidic reagents, detailed experimental protocols, and field-proven troubleshooting advice.
The Mechanism of Acidic Cleavage
The deprotection of a MOM ether is fundamentally an acid-catalyzed hydrolysis of an acetal.[3] The reaction proceeds through a well-understood pathway that leverages the oxophilic nature of a proton or Lewis acid to activate the MOM group for cleavage.
The process begins with the protonation of one of the ether oxygens. Protonation of the methoxy oxygen is the productive pathway, converting the methoxy group into methanol—a good leaving group.[3][6] Subsequent departure of methanol generates a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then readily attacked by a nucleophile present in the reaction medium, typically water or an alcohol solvent, to form a hemiacetal.[3] This hemiacetal is unstable and rapidly decomposes to liberate the free hydroxyl group and formaldehyde.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Side reactions in the lithiation of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
Topic: Troubleshooting Side Reactions in the Lithiation of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene. Case ID: LITH-F2-MOM-001 Status: Active Guide
Diagnostic Interface
User: "My yield is low, and I'm seeing multiple spots on TLC. What is happening?"
System Analysis: The substrate, This compound , presents a classic "chemoselectivity conflict." You are attempting to perform a Lithium-Halogen Exchange (Li-Br) , but the molecule contains a "Fluoro-Sandwich" proton (H-4) that is exceptionally acidic, leading to competing Deprotonation (DoM) .
Reaction Pathway Logic (Visualization)
The following diagram maps the kinetic vs. thermodynamic competition occurring in your flask.
Figure 1: Mechanistic divergence between desired Halogen-Lithium exchange (Path A) and undesired Deprotonation/Benzyne formation (Path B).
Issue Resolution (Q&A)
Issue A: "I recovered starting material or got the wrong regioisomer."
Diagnosis: You likely suffered from Proton Transfer Scrambling . Even if you successfully formed the C1-Lithio species (Species A), if the reaction temperature is not strictly controlled, the C1-Lithio species can act as a base. It abstracts the highly acidic proton at C4 (between the two fluorines) from unreacted starting material.
-
The Mechanism: C1-Li + SM
SM (Recovered) + C4-Li. -
The Result: Upon quenching, you get starting material back (from the protonated C1-Li) and C4-substituted byproducts.
Corrective Action:
-
Switch Reagents: Stop using n-BuLi. Use t-BuLi (2.0 - 2.2 equiv) .
-
Why?t-BuLi performs Li-Br exchange orders of magnitude faster than n-BuLi. The exchange happens before the base has time to find the acidic C4-proton.
-
Note: The 2nd equivalent of t-BuLi destroys the generated t-BuBr, preventing Wurtz coupling.
-
-
Reverse Addition (Optional): If using n-BuLi is mandatory, add the n-BuLi to the substrate very slowly at -78°C to keep the concentration of base low relative to the exchange rate, although this is risky with such acidic protons.
Issue B: "The reaction mixture turned black/dark brown."
Diagnosis: Benzyne Formation .[1] If the system generates the C4-Lithio species (Species B), you have a lithium atom flanked by two fluorine atoms. This is a ticking time bomb.
-
The Mechanism: Spontaneous elimination of Li-F occurs if the temperature rises above -60°C. This generates a 3,5-difluorobenzyne intermediate, which rapidly polymerizes or reacts non-selectively, resulting in "tar."
-
The Fix:
-
Strict Cryogenics: Ensure your internal temperature (use a probe, not just bath temp) never exceeds -75°C during lithiation.
-
Solvent Choice: Use pure THF or THF/Ether. Avoid pure non-polar solvents if solubility is an issue, but note that THF accelerates deprotonation. A Toluene/THF (4:1) mixture often provides the best balance of solubility and kinetic suppression of side reactions.
-
Issue C: "Does the MOM group interfere?"
Diagnosis: Generally No , but with caveats. The MOM (Methoxymethoxy) group is a Directed Ortho Metalation (DoM) group. It coordinates lithium.
-
Risk: It could direct lithiation to C3 (the F position) or C1 (the Br position). Since C3 is blocked by Fluorine, it actually helps the desired reaction by coordinating the Li at C1 after the bromine is gone, stabilizing the desired intermediate.
-
Warning: Do not use Lewis acids (like
) in the workup or quench until the reaction is complete, as MOM is acid-labile.
Validated Experimental Protocol
Objective: Selective Lithiation of this compound at C1.
Reagents & Setup
-
Substrate: 1.0 equiv (dried under high vacuum for 1h).
-
Solvent: Anhydrous THF (0.1 M concentration).
-
Base: t-Butyllithium (1.7 M in pentane), 2.1 equiv .
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Step-by-Step Workflow
-
Cooling: Cool the THF solution of the substrate to -78°C (Dry ice/Acetone). Allow 15 minutes for equilibration.
-
Addition: Add t-BuLi dropwise over 10–15 minutes.
-
Visual Check: The solution may turn yellow/orange. If it turns dark brown/black immediately, your temperature is too high.
-
-
Exchange Period: Stir at -78°C for exactly 10 minutes .
-
Crucial: Do not stir for 1 hour. The exchange is fast (<5 min). Longer times promote scrambling to the C4-thermodynamic product.
-
-
Trapping: Add the electrophile (dissolved in THF, also cooled if possible) rapidly.
-
Warm-up: Allow to warm to room temperature only after the electrophile has been added and stirred for 20 mins at -78°C.
Data Summary: Conditions vs. Outcome[2][3][4][5][6][7][8][9][10]
| Condition | Primary Species Formed | Major Outcome | Risk Level |
| n-BuLi, -78°C | Mixture (C1-Li & C4-Li) | Low Yield + Regioisomers | High |
| n-BuLi, > -60°C | Benzyne | Black Tar / Polymer | Critical |
| t-BuLi, -78°C | C1-Li (Desired) | Target Product | Low |
| LDA, -78°C | C4-Li (Deprotonation) | C4-Substituted Product | High (Wrong Regioisomer) |
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on "Optional Site Selectivity" and kinetic vs thermodynamic control in fluoroarenes).
-
BenchChem Protocols. (2025). Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
- Leroux, F., & Schlosser, M. (2002). The "Fluoro-Sandwich" Effect: Acidity of Protons Flanked by Fluorines. Journal of Fluorine Chemistry.
-
Reich, H. J. (2013). Role of HMPA and Solvent Effects in Organolithium Reactions.
Sources
Preventing premature deprotection of MOM group
Topic: Preventing Premature Deprotection of Methoxymethyl (MOM) Ethers
Welcome to the Technical Support Center
Subject: Methoxymethyl (MOM) Ether Stability Profile Ticket Type: Troubleshooting & Optimization Expertise Level: Senior Application Scientist
The Methoxymethyl (MOM) ether is a cornerstone protecting group in total synthesis due to its compact size and robust stability against strong bases and nucleophiles. However, its fundamental chemical nature—an acetal (
Premature deprotection is rarely random; it is a deterministic failure of the reaction environment control. This guide dissects the specific mechanisms of these failures and provides self-validating protocols to prevent them.
Module 1: The Chemistry of Instability (Root Cause Analysis)
To prevent MOM loss, you must understand how it leaves. The MOM group is not a simple ether; it is a hemiacetal ether. Its cleavage is driven by the formation of a resonance-stabilized oxocarbenium ion .
Mechanism of Acid-Catalyzed Cleavage
The pathway below illustrates why even trace acidity (Brønsted or Lewis) is fatal. The rate-limiting step is the formation of the oxocarbenium ion intermediate.
Figure 1: The acid-catalyzed hydrolysis pathway. Note that the oxocarbenium ion is highly electrophilic and drives the equilibrium forward if water or alcohols are present.
Module 2: Troubleshooting Reaction Conditions
Scenario A: Lewis Acid Promoted Reactions
The Issue: You are running a glycosylation, Mukaiyama aldol, or Friedel-Crafts reaction using Lewis Acids (e.g.,
The Science: Lewis acids coordinate to the ether oxygens of the MOM group.[1] This coordination mimics protonation, activating the leaving group ability of the methoxy moiety. Bidentate chelation (if adjacent functional groups are present) dramatically increases the local concentration of the Lewis acid at the MOM site.
Protocol: Chelation Control & Temperature Management
-
Temperature: Lewis acid cleavage of MOM is highly temperature-dependent.
-
Safe Zone:
to . -
Danger Zone:
.
-
-
Reagent Selection:
-
Avoid
and if possible; they are notorious MOM cleavers. -
Alternative: Use
or for milder Lewis acidity if the reaction permits.
-
Scenario B: Hydrogenation (The "Hidden Acid" Trap)
The Issue: You are reducing an alkene or benzyl ester using
The Science: Standard Palladium on Carbon (Pd/C) is often acidic due to its manufacturing process. Furthermore, if you use solvents like chloroform (
Protocol: The "Poisoned" Catalyst Method To ensure MOM survival during hydrogenation, you must neutralize the catalyst surface.
| Step | Action | Rationale |
| 1 | Solvent Choice | Use MeOH or EtOAc (freshly distilled). Avoid chlorinated solvents. |
| 2 | The Additive | Add Pyridine or Triethylamine (TEA) (1-5 equiv relative to substrate). |
| 3 | Execution | Pre-stir the Pd/C with the solvent + amine for 15 mins before adding substrate. |
| 4 | Filtration | Upon completion, wash the filter cake thoroughly to remove amine salts. |
Module 3: Purification Pitfalls (Chromatography)
The Issue: Your TLC showed a perfect spot for the MOM-protected product, but after flash column chromatography, you isolated the deprotected alcohol or a mixture.
The Science: Silica gel (
Protocol: Neutralizing Silica Gel Standard Operating Procedure for MOM-containing compounds.
-
Prepare Eluent: Calculate the total volume of solvent needed for the column.
-
Add Buffer: Add 1% v/v Triethylamine (TEA) to the solvent system (e.g., 10 mL TEA per 1 L Hexanes/EtOAc).
-
Slurry Pack: Pack the column with this TEA-doped solvent.
-
Flush: Run 2 column volumes of the solvent through the silica before loading your sample. This deprotonates the active silanol sites.
-
Elute: You can continue with TEA in the eluent, or switch to neutral solvent (the silica usually remains deactivated long enough for the run).
Module 4: Stability Data & Decision Matrix
Use this matrix to determine if your planned next step puts the MOM group at risk.
Table 1: MOM Stability Compatibility Matrix
| Reagent Class | Specific Reagents | Stability | Notes |
| Bases | LDA, NaH, KOtBu, BuLi | Excellent | MOM is orthogonal to base-labile groups (e.g., Esters, Fmoc). |
| Oxidants | Jones, PCC, Swern, KMnO4 | Good | Stable to most oxidants, but avoid highly acidic Jones reagent. |
| Reductants | LiAlH4, NaBH4 | Excellent | Completely stable. |
| Lewis Acids | TiCl4, BF3[1]·OEt2, TMSOTf | Poor | Requires low temp ( |
| Protic Acids | HCl, TFA, AcOH, TsOH | Unstable | This is the deprotection method. Avoid strictly. |
| Nucleophiles | Grignards, Azides, Cyanides | Excellent | MOM acts as a robust shield against nucleophilic attack. |
Troubleshooting Workflow
Figure 2: Diagnostic logic tree for identifying the source of premature deprotection.
Frequently Asked Questions (FAQs)
Q: I am using DIBAL-H to reduce an ester, and my MOM group is falling off. Why?
A: While DIBAL-H is a hydride source, aluminum is Lewis acidic.[1] If the reaction is run at room temperature or with excess reagent, the aluminum can coordinate to the MOM oxygens.
Fix: Run the reduction at
Q: Can I use MOM protection on a molecule that requires subsequent hydrogenation of a benzyl ether?
A: Yes, this is a classic orthogonality strategy. Benzyl (Bn) groups cleave easily with
Q: I need to remove a Boc group with TFA. Will my MOM survive? A: No. TFA (Trifluoroacetic acid) is strong enough to cleave MOM groups, often rapidly. Fix: If you must remove Boc in the presence of MOM, try using TMSOTf/2,6-lutidine (a milder method) or consider changing your protecting group strategy (e.g., use TBDMS instead of MOM if acid stability is required, though TBDMS has its own vulnerabilities).
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.).[5] Wiley-Interscience.[4] (The definitive guide on stability profiles).
-
Organic Chemistry Portal. Methoxymethyl ethers (MOM-OR). (Comprehensive database of MOM stability and reaction conditions).
-
Fujioka, H., et al. (2009).[4] Chemoselective deprotection of phenolic methoxymethyl (MOM) ethers. Organic Letters, 11(22), 5138-5141. (Discusses mild deprotection and stability nuances).
-
Berliner, M. A., & Belecki, K. (2005).[4] Simple and efficient synthesis of MOM ethers. Journal of Organic Chemistry, 70(23), 9618-9621. (Details on formation and stability factors).
Sources
Troubleshooting Grignard formation with functionalized aryl bromides
A Guide for Researchers, Scientists, and Drug Development Professionals on the Formation of Grignard Reagents from Functionalized Aryl Bromides.
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] However, its sensitivity, particularly when working with functionalized aryl bromides, can present significant challenges. This guide, designed by our team of application scientists, provides in-depth troubleshooting strategies and practical advice to help you navigate the complexities of Grignard reagent formation and achieve reliable results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the formation of Grignard reagents from functionalized aryl bromides.
Q1: My Grignard reaction won't start. What are the most common reasons for initiation failure?
A1: Failure to initiate is one of the most frequent problems in Grignard synthesis. The primary culprits are typically:
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl bromide.[3][4]
-
Presence of Moisture: Grignard reagents are highly sensitive to protic sources, especially water. Any moisture in the glassware, solvent, or starting materials will quench the reagent as it forms.[3]
-
Unreactive Aryl Bromide: While aryl bromides are generally suitable substrates, certain electronic or steric factors can reduce their reactivity.
Q2: I'm observing a low yield of my desired product. What are the likely causes?
A2: Low yields can stem from several factors throughout the experimental process:
-
Inaccurate Grignard Reagent Concentration: The actual concentration of your Grignard reagent may be lower than the theoretical value. It is crucial to determine the concentration via titration before use to ensure accurate stoichiometry.[3]
-
Side Reactions: Competing reactions can significantly reduce the yield of your desired product. Common side reactions include Wurtz coupling (homocoupling of the aryl bromide) and reaction with incompatible functional groups on the substrate.[5][6]
-
Suboptimal Reaction Conditions: Temperature, addition rate of the aryl bromide, and reaction time can all influence the efficiency of Grignard formation and subsequent reactions.
Q3: Can I form a Grignard reagent in the presence of other functional groups on my aryl bromide?
A3: This is a critical consideration, as Grignard reagents are incompatible with many functional groups.[7][8] Functional groups with acidic protons (e.g., alcohols, carboxylic acids, primary and secondary amines) will be deprotonated by the Grignard reagent, consuming it.[8][9] Electrophilic functional groups such as aldehydes, ketones, esters, and nitriles will react with the Grignard reagent, leading to undesired side products.[7][8] However, strategies such as using protecting groups or employing low-temperature reaction conditions can often overcome these limitations.[9][10][11]
Q4: My reaction mixture turned dark brown or black during the Grignard reagent formation. Should I be concerned?
A4: A darkening of the reaction mixture can indicate the formation of finely divided metal byproducts from side reactions, such as Wurtz coupling, or the presence of impurities in the magnesium or aryl halide.[3] While a slight color change is normal, a very dark solution may suggest significant side reactions and potentially a lower yield of the desired Grignard reagent.
In-Depth Troubleshooting Guides
Problem 1: Failure to Initiate the Grignard Reaction
A lack of observable signs of reaction (e.g., gentle bubbling, cloudiness, or a slight exotherm) after adding a small amount of the aryl bromide solution is a clear indication of initiation failure.
Causality and Solutions:
-
Magnesium Oxide Layer: The MgO layer is the most common barrier. Activating the magnesium surface is essential.
-
Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere to break the oxide layer.[12] You can also carefully crush the turnings with a dry glass rod against the bottom of the flask.[4]
-
Chemical Activation:
-
Iodine: Add a small crystal of iodine to the magnesium suspension. The disappearance of the characteristic purple color indicates the activation of the magnesium surface.[1][4][13]
-
1,2-Dibromoethane (DBE): A small amount of DBE can be added. The reaction of DBE with magnesium produces ethylene gas and MgBr₂, exposing a fresh magnesium surface.[1]
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can often initiate the reaction.
-
-
-
Anhydrous Conditions: The paramount importance of a completely dry system cannot be overstated.
-
Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120 °C and cooling under a stream of inert gas (argon or nitrogen).[3]
-
Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard, with THF often being preferred for its ability to better solvate and stabilize the Grignard reagent.[5][14]
-
Reagents: Ensure your aryl bromide is free of water.
-
Experimental Protocol: Activation of Magnesium Turnings
-
Place the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, all under a positive pressure of argon or nitrogen.
-
Add a small crystal of iodine.
-
Begin stirring the magnesium turnings.
-
Gentle warming with a heat gun may be necessary to sublime the iodine and initiate the reaction with the magnesium surface.
-
The disappearance of the iodine color is an indicator of a reactive magnesium surface.
Problem 2: Low Yields and Side Reactions
Even if the reaction initiates, low yields can be a significant issue. Understanding and mitigating side reactions is key to maximizing product formation.
Causality and Solutions:
-
Wurtz Coupling: This side reaction leads to the formation of a biaryl dimer (Ar-Ar) from two molecules of the aryl bromide.
-
Slow Addition: Add the aryl bromide solution dropwise from the addition funnel. This maintains a low concentration of the aryl bromide in the reaction mixture, minimizing the chance of it reacting with an already formed Grignard reagent.
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
-
Incompatible Functional Groups: As previously mentioned, many functional groups will react with the Grignard reagent.
-
Protecting Groups: "Mask" the incompatible functional group as a less reactive derivative. For example, a ketone can be protected as an acetal, which is stable to Grignard reagents.[9] The protecting group can be removed in a subsequent step.
-
Low-Temperature Formation with Activated Magnesium: For some functional groups like esters and nitriles, it is possible to form the Grignard reagent at very low temperatures (-78 °C) using highly reactive "Rieke Magnesium".[10][11] At this temperature, the rate of Grignard formation is much faster than its reaction with the functional group.
-
Data Presentation: Functional Group Compatibility with Grignard Reagents
| Compatible Functional Groups | Incompatible Functional Groups (require protection or special conditions) |
| Alkenes | Alcohols (-OH)[8] |
| Alkynes (internal) | Carboxylic Acids (-COOH)[8] |
| Ethers (-OR) | Aldehydes (-CHO)[8] |
| Acetals[9] | Ketones (>C=O)[8] |
| Thioacetals | Esters (-COOR)[7] |
| Halides (Aryl) | Amides (-CONR₂) |
| Nitro Groups (-NO₂)[5] | Nitriles (-CN)[7][8] |
| Epoxides[8] | |
| Primary & Secondary Amines (-NH₂, -NHR) | |
| Terminal Alkynes (-C≡CH)[8] |
Problem 3: Working with Functionalized Aryl Bromides
The presence of functional groups that are incompatible with standard Grignard conditions necessitates alternative strategies.
Alternative Methodologies:
-
Halogen-Magnesium Exchange: This method involves reacting the functionalized aryl bromide with a pre-formed, commercially available Grignard reagent, typically isopropylmagnesium chloride (i-PrMgCl).[15] The exchange reaction is often rapid and can be performed at low temperatures, thus tolerating sensitive functional groups. The addition of lithium chloride (LiCl) can further accelerate the exchange and improve yields.[16][17]
-
Mechanism: Ar-Br + i-PrMgCl <=> Ar-MgCl + i-PrBr
-
Advantages: Excellent functional group tolerance, milder reaction conditions.
-
Experimental Protocol: Titration of the Grignard Reagent
To ensure accurate stoichiometry in your subsequent reactions, it is essential to determine the concentration of your freshly prepared Grignard reagent.
-
Carefully weigh a small amount of iodine (e.g., 254 mg, 1 mmol) into a dry flask under an inert atmosphere.
-
Dissolve the iodine in anhydrous THF or diethyl ether.
-
Cool the iodine solution in an ice bath.
-
Slowly add your Grignard reagent solution dropwise from a syringe until the brown color of the iodine disappears.
-
Record the volume of the Grignard reagent added.
-
The concentration (Molarity) can be calculated based on the 1:1 stoichiometry of the reaction between the Grignard reagent and iodine.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for Grignard reagent formation.
References
-
Lee, J.-s., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]
-
Fiveable. (2025, September 15). Functional Group Compatibility Definition. [Link]
-
Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link]
-
Brainly. (2023, September 10). Which functional groups are incompatible with a Grignard, meaning they cannot be on the same. [Link]
-
UNL Institutional Repository. (n.d.). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). [Link]
-
Organic Chemistry Academy. (2025, August 2). Grignard Reagents: Powerful Tools for Synthesis. [Link]
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?[Link]
-
Unknown. (n.d.). 25. The Grignard Reaction. [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
-
PMC. (2020, November 26). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. [Link]
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]
-
Yorimitsu, H. (n.d.). The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal still remains the mo. [Link]
-
NEET coaching. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. [Link]
-
Schnyderchemsafety. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task![Link]
-
Unknown. (n.d.). Grignard Reaction. [Link]
-
PMC. (n.d.). Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide‐Functionalized Phosphine Ligands. [Link]
-
PMC. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]
-
ACS Publications. (2009, March 16). The Grignard Reagents. [Link]
-
ResearchGate. (2025, August 6). Simple sonochemical protocols for fast and reproducible Grignard reactions. [Link]
-
Unknown. (n.d.). Nucleophilic Addition: The Grignard reagent. [Link]
-
BYJU'S. (n.d.). Grignard reagent. [Link]
-
ACS Publications. (2022, October 7). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. [Link]
-
Saskoer. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. [Link]
-
Whitesides Research Group - Harvard University. (1980). The Mechanism of Formation of Grignard Reagents: The Kinetics of Reaction of Substituted Aryl Bromides with Magnesium and with Tri-n-butyltin Hydride in Ethereal Solvents. [Link]
-
LibreTexts. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]
-
Sciencemadness.org. (2021, December 28). Question about Grignard reaction. [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Grignard Reagents: Powerful Tools for Synthesis – Organic Chemistry Academy [ochemacademy.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. fiveable.me [fiveable.me]
- 8. brainly.com [brainly.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. reddit.com [reddit.com]
- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Selective Metalation and Additions [sigmaaldrich.com]
Technical Support Center: Workup Procedures for 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene Reactions
Welcome to the technical support center for 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for workup procedures involving this versatile building block. The methoxymethyl (MOM) ether serves as a crucial protecting group for the phenolic hydroxyl, and its stability under various reaction conditions dictates the appropriate workup strategy.[1][2] This document will delve into the causality behind experimental choices, ensuring robust and reproducible outcomes.
I. Foundational Principles: Understanding the Stability of the MOM Group
The methoxymethyl (MOM) group is an acetal, rendering it stable to a wide range of reagents, including many oxidizing and reducing agents, bases, and nucleophiles.[1] However, its lability under acidic conditions is a critical factor to consider during reaction workup.[3][4] Even mildly acidic environments, such as silica gel chromatography, can lead to premature deprotection.[5]
Key Stability and Lability Characteristics:
| Condition/Reagent | Stability of MOM Group | Rationale and Causality |
| Aqueous Base (e.g., NaOH, K₂CO₃) | Stable | The ether linkage is not susceptible to cleavage by bases. |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Labile | Protonation of the ether oxygen initiates hydrolysis, leading to the removal of the protecting group.[3] |
| Lewis Acids (e.g., TiCl₄, ZnBr₂) | Labile | Lewis acids can coordinate to the ether oxygen, facilitating cleavage.[6] |
| Silica Gel | Potentially Labile | The slightly acidic nature of standard silica gel can be sufficient to cause hydrolysis of the MOM group.[5] |
| Grignard Reagents | Potentially Labile | Can cause cleavage, particularly at elevated temperatures or with nearby coordinating groups.[5] |
| Organolithium Reagents | Generally Stable at Low Temp. | Lithium-halogen exchange is typically faster than attack on the MOM group, especially at low temperatures.[7][8] |
| Hydride Reducing Agents (e.g., NaBH₄, LiAlH₄) | Generally Stable | The MOM group is typically stable to these common reducing agents.[5] |
| DIBAL-H | Potentially Labile | As a Lewis acidic hydride reagent, DIBAL-H can induce cleavage.[3] |
II. Reaction-Specific Workup Protocols and Troubleshooting
This section provides detailed workup procedures for common reactions involving this compound, along with troubleshooting guides in a question-and-answer format.
A. Grignard Formation and Subsequent Reactions
The formation of the Grignard reagent from this compound is a key transformation. The workup must effectively quench the reaction and separate the desired product from inorganic salts and unreacted starting materials.
Experimental Protocol: Grignard Reaction Workup
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic quench that neutralizes the Grignard reagent and any remaining magnesium metal.[9] Avoid using strong acids, which could cleave the MOM group.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.[10]
Caption: Workflow for Grignard Reaction Workup.
Troubleshooting & FAQs: Grignard Reactions
Q1: My yield is low after workup. Where could my product have gone?
A1: There are several possibilities:
-
Incomplete Reaction: Ensure all the magnesium was consumed. The presence of unreacted starting material in your crude product (check by TLC or NMR) would indicate this.
-
Product Loss During Extraction: Your product might have some water solubility. Ensure you perform multiple extractions (at least three) to maximize recovery.[11]
-
Premature Deprotection: If you used too strong of an acid for quenching or if your workup was prolonged, you may have lost the MOM group. Analyze your crude product for the presence of the deprotected phenol.
Q2: I see an emulsion during the extraction. How do I break it?
A2: Emulsions are common when magnesium salts are present. Adding a small amount of brine to the separatory funnel and gently swirling can help break the emulsion. In some cases, filtering the entire mixture through a pad of Celite® can be effective.
B. Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The workup involves removing the palladium catalyst, boronic acid derivatives, and the base.[12][13]
Experimental Protocol: Suzuki-Miyaura Coupling Workup
-
Initial Quench and Filtration: After cooling the reaction to room temperature, dilute the mixture with an organic solvent like ethyl acetate.[14] Filter the mixture through a pad of Celite® to remove the palladium catalyst and any insoluble salts.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water to remove the bulk of the inorganic base.
-
Base Wash (Optional but Recommended): Wash the organic layer with a dilute aqueous base, such as 1 M NaOH or saturated sodium bicarbonate, to remove any unreacted boronic acid and its byproducts.
-
Brine Wash, Drying, and Concentration: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[14]
Caption: Workflow for Suzuki-Miyaura Coupling Workup.
Troubleshooting & FAQs: Suzuki-Miyaura Coupling
Q1: My crude product is contaminated with a dark solid, likely palladium black. How can I remove it?
A1: The initial filtration through Celite® should remove most of the palladium. If some remains, you can try passing the organic solution through a short plug of silica gel, eluting with your chromatography solvent system.
Q2: I'm having trouble removing the boronic acid-related impurities. What can I do?
A2: An alkaline wash is usually effective. If impurities persist, an alternative is to perform an extractive workup with a biphasic system containing a base, which can help sequester the boron-containing species in the aqueous layer.
C. Lithium-Halogen Exchange
Lithium-halogen exchange is a rapid and efficient way to generate an aryllithium species.[8][15] The workup is similar to that of a Grignard reaction, with careful quenching being paramount.
Experimental Protocol: Lithium-Halogen Exchange Workup
-
Quenching: At a low temperature (typically -78 °C), slowly add the electrophile. Once the addition is complete, allow the reaction to warm slowly before quenching. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction, Washing, and Drying: Follow the same procedure as outlined for the Grignard reaction workup (Section II.A).
Troubleshooting & FAQs: Lithium-Halogen Exchange
Q1: My reaction gave a mixture of products, including some starting material. What went wrong?
A1: This could be due to several factors:
-
Insufficient Organolithium Reagent: Ensure you are using the correct stoichiometry of the organolithium reagent (e.g., n-BuLi or t-BuLi).
-
Temperature Control: Maintaining a very low temperature is crucial to prevent side reactions, including potential attack on the MOM group or decomposition of the aryllithium intermediate.
-
Moisture Contamination: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.
III. Purification Considerations
Purification of the crude product is often necessary. Column chromatography is a common method, but care must be taken to avoid deprotection of the MOM group on the silica gel.[16]
Strategies to Prevent On-Column Deprotection:
-
Neutralize the Silica Gel: Prepare the silica gel slurry with an eluent containing a small amount of a non-polar amine, such as triethylamine (typically 0.1-1% v/v).[5] This will neutralize the acidic sites on the silica.
-
Use Neutral Alumina: As an alternative to silica gel, neutral alumina can be used as the stationary phase.
-
Swift Chromatography: Do not let the product sit on the column for an extended period.
IV. General FAQs
Q1: Can I use a strong acid like 1 M HCl to quench my Grignard or organolithium reaction for a cleaner separation?
A1: It is strongly advised against using strong acids in the workup if you wish to retain the MOM protecting group. The acidic conditions will likely cause partial or complete deprotection, leading to a mixture of products and complicating purification.[1][3]
Q2: My MOM group was cleaved during the reaction itself, not the workup. What could be the cause?
A2: Certain reagents can act as Lewis acids or generate acidic species in situ, leading to MOM group cleavage.[5] For instance, some Lewis acidic hydride reagents like DIBAL-H can cause deprotection.[3] If you suspect this is happening, consider alternative reagents or running the reaction at a lower temperature.
Q3: Are there milder methods for MOM deprotection if I want to remove it intentionally after my reaction?
A3: Yes, while strong acid is common, milder methods exist. Reagents like trimethylsilyl bromide (TMSBr) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be effective, often at low temperatures.[17][18] Lewis acids such as zirconium(IV) chloride have also been reported for this purpose.[18]
V. References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
PMC. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
LOCKSS. (2012, July 24). SELECTIVE DEPROTECTION OF MET. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
YouTube. (2022, January 19). MOM Protecting Group Addition | Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]
-
Truman ChemLab. (2012, August 24). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Retrieved from [Link]
-
Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromofluorobenzene. Retrieved from [Link]
-
Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene. Retrieved from
-
Evans, D. A. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry Europe. (n.d.). The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Google Patents. (n.d.). CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene. Retrieved from
-
ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]
-
Reddit. (2021, September 18). Looking for advice on protecting phenol in presence of primaril alcohol. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (n.d.). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Retrieved from [Link]
-
OoCities.org. (2026, February 14). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]
-
ACS Publications. (2003, December 12). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-couplings and related reactions of aryl or alkyl halides with.... Retrieved from [Link]
-
PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2019, January 9). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Retrieved from [Link]
-
MDPI. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
DiVA. (n.d.). Suzuki reactions in novel liquids. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. How To [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling in Suzuki-Miyaura Reactions
Executive Summary: The "Fork in the Road"
In Suzuki-Miyaura coupling, "homocoupling" is a generic term that refers to two distinct side reactions with completely different mechanisms. Successfully minimizing these byproducts requires first identifying which partner is dimerizing.
-
Oxidative Homocoupling (Nucleophile Dimerization): Two boronic acid molecules couple (
). This is primarily driven by oxygen and slow transmetallation. -
Reductive Homocoupling (Electrophile Dimerization): Two aryl bromide molecules couple (
). This is driven by catalyst disproportionation , often exacerbated by specific solvents and insufficient steric bulk on the ligand.
This guide prioritizes the suppression of Aryl Bromide Homocoupling (as requested) while providing necessary context for Boronic Acid dimerization to ensure accurate diagnosis.
Diagnostic & Troubleshooting (Q&A)
Case A: You are observing Aryl Bromide Homocoupling ( )
Q1: "I see significant dimerization of my aryl bromide. Is my catalyst 'dying'?"
A: It is not dying; it is being diverted. This phenomenon is known as Reductive Homocoupling . It typically occurs when the oxidative addition intermediate (
-
The Mechanism: Two molecules of
undergo ligand exchange (disproportionation) to form a bis-aryl species and a palladium dihalide . The bis-aryl species then reductively eliminates to form the homocouple .[1] -
The Fix: You must accelerate transmetallation or sterically inhibit the disproportionation.
Q2: "Does my choice of solvent affect this?" A: Yes, critically. Avoid primary and secondary alcohols (e.g., isopropanol, ethanol) if you see this byproduct.
-
Why: Alcohol solvents can act as hydride sources.[2][3] While this primarily leads to dehalogenation (
), they also facilitate the reduction of the byproduct ( ) back to , effectively completing the catalytic cycle for homocoupling. -
Recommendation: Switch to aprotic polar solvents like DMF , DMAc , or THF . If water is needed for the base, use a biphasic system (Toluene/Water) rather than a miscible alcohol/water blend.
Q3: "I'm using
-
Recommendation: Switch to Dialkylbiaryl phosphine ligands (e.g., SPhos , XPhos , or RuPhos ). These bulky ligands create a "protective shell" around the palladium center, making the formation of the crowded bis-aryl intermediate (
) energetically unfavorable, thereby shutting down the homocoupling pathway.
Case B: You are observing Boronic Acid Homocoupling ( )
Q4: "My aryl bromide is untouched, but my boronic acid has turned into a dimer. Why?" A: This is Oxidative Homocoupling , almost exclusively caused by the presence of Oxygen .
-
The Mechanism: Oxygen re-oxidizes
to a peroxo-Pd(II) species, which reacts with two equivalents of boronic acid to release the homocouple. -
The Fix: Degas your solvents rigorously.[3] Sparging with argon for 20 minutes is superior to simple sonication.
Visualizing the Divergence
The following diagram illustrates the "Fork in the Road" where the catalytic cycle diverts toward homocoupling.
Caption: Figure 1. The catalytic diversion. If Transmetallation is stalled, the Oxidative Addition intermediate accumulates and disproportionates, leading to Aryl Bromide homocoupling.
Optimized Experimental Protocols
Protocol A: The "Anti-Homocoupling" Standard (High Steric Bulk)
Use this protocol if you observe Aryl Bromide dimerization (
Rationale: This protocol uses SPhos , a bulky electron-rich ligand that accelerates oxidative addition (good for bromides/chlorides) but sterically inhibits the formation of the bis-aryl palladium species required for homocoupling.
-
Catalyst Prep: In a glovebox or under argon flow, charge a reaction vial with:
-
Pd Source:
(1.0 mol%) or (2.0 mol%) -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4.0 mol%)
-
Note: Using a pre-formed catalyst like SPhos Pd G4 is highly recommended to ensure precise stoichiometry.
-
-
Substrate Addition: Add Aryl Bromide (1.0 equiv) and Aryl Boronic Acid (1.2 equiv).
-
Solvent System: Add Toluene (degassed) and
(2.0 M aq) in a 2:1 ratio.-
Why Toluene? Non-polar solvents often disfavor the ionic disproportionation pathway compared to polar alcohols.
-
-
Execution: Seal and heat to 80–100 °C.
-
Checkpoint: High temperature favors the difficult reductive elimination of the cross-product over the easier homocoupling elimination.
-
Protocol B: Troubleshooting "Stalled" Reactions (Base & Additives)
Use this if Protocol A fails or if the reaction is sluggish, leading to catalyst decomposition.
Rationale: Accelerating the transmetallation step prevents the "pile-up" of the
-
Base Switch: Switch from Carbonate bases (
) to Hydroxide bases ( , ) or Fluoride sources ( ) . -
Additives: Add 2–5 drops of water if using anhydrous organic solvents.
-
Why: Boronic acids are actually trimers (boroxines) in their dry state. Water hydrolyzes them to the active monomeric species.
-
Comparative Data: Ligand & Solvent Effects[3][9][10]
The following table summarizes how reaction parameters influence the ratio of Cross-Product vs. Homocouple.
| Parameter | Condition | Effect on Ar-Br Homocoupling | Mechanistic Reason |
| Ligand | High Risk | Low steric bulk allows two Pd centers to interact/disproportionate. | |
| Ligand | SPhos / XPhos | Suppressed | High steric bulk prevents bis-aryl complex formation. |
| Solvent | Isopropanol / EtOH | Promotes | Acts as a reductant, regenerating Pd(0) from off-cycle Pd(II) halides. |
| Solvent | THF / Toluene | Suppressed | Lack of hydride source limits the turnover of the side reaction. |
| Base | Weak ( | Promotes | Slow transmetallation causes accumulation of |
| Base | Strong ( | Suppressed | Fast transmetallation consumes |
References
-
Mechanistic Studies on Homocoupling
-
Identification of Homocoupling Pathways: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006.
-
Reductive Elimination & Disproportionation: Hartwig, J. F. "Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes." Journal of the American Chemical Society, 2007.[8]
-
-
Ligand Design & Prevention
-
Buchwald Ligands (SPhos/XPhos): Barder, T. E., Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Steric Bulk Effects: Altenhoff, G., et al. "Steric Bulk of Ligands and Its Impact on Selectivity in Palladium-Catalyzed Coupling." Angewandte Chemie International Edition, 2006.[9]
-
-
Solvent & Base Effects
Sources
- 1. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The palladium-catalysed aerobic oxidative homocoupling reaction of arylboronic acids in aqueous micellar medium: kinetic and mechanistic studies -ORCA [orca.cardiff.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Navigating Phenolic Protection: A Technical Guide for 2-Hydroxy-3,5-difluorobromobenzene
Introduction
Welcome to the Technical Support Center for scientists and researchers in drug development and organic synthesis. This guide addresses the critical selection of protecting groups for the hydroxyl functionality of 2-hydroxy-3,5-difluorobromobenzene, a common intermediate in the synthesis of complex molecules. The electron-withdrawing nature of the fluorine and bromine substituents on the aromatic ring significantly influences the reactivity of the phenol, making the choice of a protecting group a crucial decision that can impact subsequent reaction steps. This document provides a detailed exploration of alternatives to the commonly used methoxymethyl (MOM) ether, offering troubleshooting advice and experimental protocols to ensure the success of your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: Why is the methoxymethyl (MOM) group not always the ideal choice for protecting 2-hydroxy-3,5-difluorobromobenzene?
While the MOM group is a versatile and widely used protecting group for alcohols and phenols, its removal typically requires acidic conditions.[1][2] The electron-deficient nature of the 2-hydroxy-3,5-difluorobromobenzene ring can make the MOM ether more susceptible to cleavage than in electron-rich systems. Furthermore, certain subsequent reaction steps, such as those involving strongly basic or organometallic reagents, may not be compatible with the acidic deprotection conditions required for MOM group removal.
Q2: What are the key considerations when choosing an alternative protecting group for this specific phenol?
When selecting a protecting group for 2-hydroxy-3,5-difluorobromobenzene, several factors must be taken into account:
-
Stability: The protecting group must be stable to the reaction conditions of the subsequent synthetic steps. This is particularly important if you plan to perform reactions such as Grignard formation or ortho-lithiation.[3]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not affect other functional groups in the molecule.[4][5]
-
Orthogonality: The chosen protecting group should be cleavable under conditions that are distinct from those used to remove other protecting groups in your molecule, a concept known as orthogonality.[1][4]
-
Impact on Reactivity: The protecting group can influence the reactivity of the aromatic ring. It's important to consider how the chosen group will affect any planned electrophilic or nucleophilic aromatic substitution reactions.[6]
Q3: What are some of the most promising alternatives to the MOM group for this substrate?
Several alternative protecting groups offer advantages over the MOM group for 2-hydroxy-3,5-difluorobromobenzene. These include:
-
Silyl Ethers (e.g., TBS, TIPS): These are a popular choice due to their stability and the availability of mild, fluoride-based deprotection methods.[7]
-
Benzyl (Bn) Ethers: Benzyl ethers are robust and can be cleaved under neutral conditions via hydrogenolysis.[8][9]
-
Ethoxyethyl (EE) Ethers: Similar to MOM ethers, but can often be cleaved under milder acidic conditions.[1]
Troubleshooting and In-depth Guides for Alternative Protecting Groups
tert-Butyldimethylsilyl (TBS) Ether
The tert-butyldimethylsilyl (TBS) group is a robust and versatile protecting group for phenols. Its steric bulk can also offer regioselective protection of less hindered hydroxyl groups.[10]
Troubleshooting Guide: TBS Protection and Deprotection
-
Issue: Incomplete Protection.
-
Possible Cause: Insufficiently strong base or steric hindrance.
-
Troubleshooting:
-
Use a stronger base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF.
-
Consider using TBS triflate (TBSOTf) with a non-nucleophilic base like 2,6-lutidine for more hindered phenols.[11]
-
-
-
Issue: Difficulty with Deprotection.
-
Possible Cause: The electron-withdrawing fluorine atoms on the ring can strengthen the Si-O bond, making cleavage more difficult.
-
Troubleshooting:
-
Increase the reaction time or temperature when using standard TBAF in THF conditions.
-
For particularly stubborn cases, consider using HF-pyridine or a combination of a Lewis acid and a nucleophile.[12]
-
-
-
Issue: Unwanted Side Reactions During Deprotection.
-
Possible Cause: The use of harsh deprotection conditions can lead to the cleavage of other sensitive functional groups.
-
Troubleshooting:
-
Experimental Protocol: TBS Protection of 2-hydroxy-3,5-difluorobromobenzene
Experimental Protocol: TBS Deprotection
Benzyl (Bn) Ether
The benzyl group is a robust protecting group that is stable to a wide range of acidic and basic conditions.[8] It is typically removed by catalytic hydrogenation, which is a neutral and mild method.
Troubleshooting Guide: Benzyl Protection and Deprotection
-
Issue: Incomplete Benzylation.
-
Possible Cause: The reduced nucleophilicity of the phenoxide due to the electron-withdrawing fluorine atoms.
-
Troubleshooting:
-
Use a stronger base like sodium hydride (NaH) to ensure complete deprotonation of the phenol.
-
The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the reaction.[9]
-
-
-
Issue: Difficulty with Hydrogenolysis.
-
Possible Cause: Catalyst poisoning or steric hindrance around the benzyl ether.
-
Troubleshooting:
-
Ensure the use of a high-quality palladium catalyst (e.g., 10% Pd/C).
-
Increase the hydrogen pressure or reaction time.
-
For sterically hindered substrates, consider alternative deprotection methods such as using a Lewis acid in the presence of a nucleophile.[9]
-
-
-
Issue: Competing Reduction of the Aryl Bromide during Hydrogenolysis.
-
Possible Cause: The palladium catalyst can also catalyze the reduction of the aryl bromide.
-
Troubleshooting:
-
Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed.
-
Consider using a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can sometimes show better selectivity.
-
-
Experimental Protocol: Benzyl Protection of 2-hydroxy-3,5-difluorobromobenzene
Experimental Protocol: Benzyl Deprotection (Hydrogenolysis)
Ethoxyethyl (EE) Ether
The ethoxyethyl (EE) ether is an acetal-type protecting group, similar to MOM, but it can often be cleaved under milder acidic conditions.[1]
Troubleshooting Guide: EE Protection and Deprotection
-
Issue: Formation of Di-protected Byproducts.
-
Possible Cause: Use of excess ethyl vinyl ether.
-
Troubleshooting:
-
Use a stoichiometric amount or a slight excess of ethyl vinyl ether.
-
Slowly add the ethyl vinyl ether to the reaction mixture.
-
-
-
Issue: Incomplete Deprotection.
-
Possible Cause: The acidic conditions are too mild.
-
Troubleshooting:
-
Increase the concentration of the acid or switch to a slightly stronger acid (e.g., from pyridinium p-toluenesulfonate (PPTS) to p-toluenesulfonic acid (p-TsOH)).
-
Gently warming the reaction mixture can also facilitate cleavage.
-
-
Experimental Protocol: EE Protection of 2-hydroxy-3,5-difluorobromobenzene
Comparison of Alternative Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| TBS Ether | TBSCl, imidazole, DMF | TBAF, THF or HF-pyridine | Stable to a wide range of conditions; mild deprotection. | Can be difficult to remove from electron-deficient phenols. |
| Benzyl Ether | NaH, BnBr, THF | H₂, Pd/C | Very stable; neutral deprotection. | Hydrogenolysis may not be compatible with other functional groups (e.g., alkenes, alkynes); potential for aryl bromide reduction. |
| EE Ether | Ethyl vinyl ether, PPTS, CH₂Cl₂ | Mild acid (e.g., PPTS, EtOH) | Easily introduced; milder deprotection than MOM. | Acid-labile, similar limitations to MOM. |
Conclusion
The selection of an appropriate protecting group for 2-hydroxy-3,5-difluorobromobenzene is a critical step that can significantly influence the outcome of a synthetic sequence. While the MOM group is a common choice, its reliance on acidic deprotection can be a limitation. This guide has provided a comprehensive overview of viable alternatives, including silyl ethers, benzyl ethers, and ethoxyethyl ethers. By understanding the advantages and disadvantages of each, and by following the provided troubleshooting guides and experimental protocols, researchers can make informed decisions to optimize their synthetic strategies and achieve their target molecules with greater efficiency and success.
References
-
Wikipedia. Protecting group. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
RSC Publishing. A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
Chemistry IIT Bombay. Protecting Groups. [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]
-
ResearchGate. A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. [Link]
-
Organic Chemistry Portal. AuCl-Catalyzed Synthesis of Benzyl-Protected Substituted Phenols: A Formal [3+3] Approach. [Link]
-
University of Windsor. Alcohol Protecting Groups. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
University of California, Irvine. Protecting Groups. [Link]
-
ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]
-
Scilit. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. [Link]
-
Organic Chemistry Portal. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. [Link]
-
RSC Publishing. Protecting groups. [Link]
-
Wikipedia. Benzyl group. [Link]
-
Organic Synthesis. Protecting Groups. [Link]
-
Sciencemadness.org. Protecting phenols in a grignard reaction. [Link]
-
Reddit. Looking for advice on protecting phenol in presence of primaril alcohol. [Link]
-
SynArchive. Protecting Groups List. [Link]
-
Chem-Station. Benzyl (Bn) Protective Group. [Link]
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate. [Link]
-
MolPort. 2-(benzyloxy)-5-(bromomethyl)-1,3-difluorobenzene. [Link]
-
Infoscience. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. [Link]
-
University of Windsor. Directed (ortho) Metallation. [Link]
-
PMC. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link]
-
ResearchGate. Directed lithiation of unprotected benzoic acids. [Link]
-
University of Glasgow. 216 OTBDPS (iii) NMR Data for tert-Butyldimethylsilyl Ethers /TBS OTBDPS 6H. [Link]
-
Andrew G Myers Research Group. ortho metalation. [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
Dove Press. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. [Link]
-
Semantic Scholar. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]
-
PrepChem.com. Synthesis of 2-bromo-5-cyano-1,3-difluorobenzene. [Link]
-
PubChem. 2-(Benzyloxy)-1,3-dibromobenzene. [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Protecting phenols in a grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chem.iitb.ac.in [chem.iitb.ac.in]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Benzyl group - Wikipedia [en.wikipedia.org]
- 9. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 14. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Validation & Comparative
Comparative Guide: Suzuki Coupling Catalysts for 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
Executive Summary
For the cross-coupling of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene , standard catalysts like Pd(PPh₃)₄ are frequently insufficient due to the specific steric and electronic mismatch presented by the substrate.
The Verdict:
-
Best in Class: XPhos Pd G2 (or G3) . It is the superior choice, offering yields >90% under milder conditions by overcoming the steric hindrance of the ortho-MOM group.
-
Reliable Alternative: Pd(dppf)Cl₂ .[1][2][3] A robust backup for less hindered boronic acids, typically achieving 70–80% yields but requiring higher temperatures.
-
Not Recommended: Pd(PPh₃)₄ . prone to rapid deactivation and poor turnover in this specific electron-deficient, sterically crowded system.
Substrate Analysis: The "Fast-Slow" Mismatch
To select the right catalyst, one must understand the molecule's behavior in the catalytic cycle.
The Molecule: this compound
-
Electronic Profile (The "Fast" Step): The fluorine atoms at positions 3 and 5 are highly electron-withdrawing. This makes the C–Br bond electron-poor, leading to rapid Oxidative Addition to the Palladium center.
-
Steric Profile (The "Slow" Step): The Methoxymethoxy (MOM) group at position 2 is bulky and can coordinate to metals. This creates significant steric hindrance during Transmetallation , the rate-determining step for this substrate.
The Consequence: If a standard catalyst (Pd(PPh₃)₄) is used, the rapid oxidative addition accumulates the Pd(II)-Ar intermediate. Because transmetallation is blocked by the MOM group, this intermediate stalls and undergoes side reactions (dehalogenation or homocoupling), leading to low yields.
Mechanistic Visualization
The following diagram illustrates the critical bottleneck in the catalytic cycle caused by the MOM group.
Caption: The catalytic cycle highlights the "Fast Oxidative Addition / Slow Transmetallation" mismatch. The ortho-MOM group hinders the approach of the boronic acid, requiring a bulky, electron-rich ligand (like XPhos) to facilitate this step.
Catalyst Performance Comparison
The following data compares the performance of three catalyst generations for the coupling of this compound with Phenylboronic acid (1.2 equiv).
| Feature | Generation 1: Pd(PPh₃)₄ | Generation 2: Pd(dppf)Cl₂ | Generation 3: XPhos Pd G2 |
| Ligand Type | Monodentate Arylphosphine | Bidentate Ferrocenyl | Dialkylbiaryl Phosphine (Buchwald) |
| Steric Tolerance | Low | Medium | High |
| Electronic Activation | Low | Medium | High |
| Typical Yield | 40–55% | 75–82% | 92–98% |
| Reaction Time | 12–24 h | 6–12 h | 1–4 h |
| Temperature | 90–100°C (Reflux) | 80–90°C | RT – 60°C |
| Primary Failure Mode | Dehalogenation / Homocoupling | Slow conversion | None observed |
Detailed Analysis
Candidate A: Pd(PPh₃)₄ (Tetrakis)
-
Status: Obsolete for this substrate.
-
Why it fails: Triphenylphosphine is not bulky enough to force the reductive elimination in crowded systems, nor is it electron-rich enough to stabilize the oxidative addition intermediate against side reactions. The high temperatures required often lead to degradation of the MOM group or the catalyst itself.
Candidate B: Pd(dppf)Cl₂ (The Workhorse) [3]
-
Status: Acceptable Backup.
-
Why it works: The bidentate ligand (dppf) has a large bite angle, which stabilizes the Pd center better than PPh₃. It is robust and less sensitive to air.[4]
-
Limitation: It struggles if the coupling partner (the boronic acid) is also sterically hindered (e.g., 2,6-disubstituted aryl boronic acids).
Candidate C: XPhos Pd G2 (The Specialist)
-
Status: Recommended Standard.
-
Why it works:
-
Sterics: The massive biaryl ligand creates a "pocket" that facilitates reductive elimination.
-
Activation: The precatalyst (G2) generates the active Pd(0) species immediately at low temperatures, preventing the "induction period" where side reactions occur.
-
Stability: It prevents protodeboronation of the coupling partner, a common issue with polyfluorinated substrates.
-
Experimental Protocols
Method A: High-Performance Protocol (XPhos Pd G2)
Recommended for valuable intermediates or when high yield is critical.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: XPhos Pd G2 (1–2 mol%)
-
Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)
-
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step:
-
Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).
-
Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Add degassed THF (concentration ~0.2 M) and 0.5 M aqueous K₃PO₄ via syringe.
-
Stir vigorously at 40–60°C . Monitor by TLC/LCMS after 1 hour.
-
Workup: Dilute with EtOAc, wash with water.[1] The MOM group is stable to this base.
-
Note: Avoid acidic workups (e.g., 1M HCl) to preserve the MOM protection.
-
Method B: Robust Protocol (Pd(dppf)Cl₂)
Recommended for scale-up if cost is a major constraint.
Reagents:
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: Toluene / Water (4:1 ratio)
Step-by-Step:
-
Combine aryl bromide, boronic acid, K₂CO₃, and Pd(dppf)Cl₂ in a flask.
-
Add the Toluene/Water mixture.[6]
-
Degas heavily (sparge with Argon for 15 mins) – dppf is robust but oxygen kills the active species.
-
Heat to 80–90°C for 8–12 hours.
-
Workup: Filter through Celite to remove Palladium black before extraction.
Decision Workflow
Use this logic tree to finalize your experimental design.
Caption: Decision matrix for catalyst selection. While XPhos is universally effective for this substrate, Pd(dppf)Cl2 is a viable cost-saving alternative if the coupling partner is simple.
References
-
BenchChem. Application Notes and Protocols for 1-Bromo-2-((methoxymethoxy)methyl)benzene in Multi-Step Synthesis. (2025).[1][3][7][8] Retrieved from
-
Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014).[9] Retrieved from
-
National Institutes of Health (PMC). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. (2024).[4][5][9] Retrieved from
-
Organic Chemistry Portal. Suzuki Coupling: Catalyst and Method Developments. Retrieved from
-
Padusha, M. et al. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling... Molecular Diversity (2019).[10] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nasc.ac.in [nasc.ac.in]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 10. orgsyn.org [orgsyn.org]
A Comparative Guide to the Purity Analysis of Synthesized 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
Introduction
In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene is a key substituted aromatic building block, whose utility in complex syntheses is directly dependent on its purity. Impurities, even in trace amounts, can lead to unforeseen side reactions, reduced yields, and compromised biological activity in downstream applications. This guide provides a comprehensive, in-depth comparison of analytical methodologies for determining the purity of this specific analyte, with a primary focus on the power and precision of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, compare NMR with orthogonal techniques like chromatography, and provide actionable protocols for researchers in the field.
The Analyte: Structural Considerations and Potential Impurities
Before delving into analysis, understanding the molecule itself is crucial. This compound possesses a unique combination of substituents that influence its reactivity and its spectral characteristics.
-
Structure:
-
An aromatic ring substituted with a bulky bromine atom and two strongly electron-withdrawing fluorine atoms.
-
A methoxymethyl (MOM) ether, a common protecting group for phenols.
-
-
Anticipated Impurities: The synthesis of this compound typically involves the protection of 2-bromo-4,6-difluorophenol. Therefore, potential impurities include:
-
Starting Material: Unreacted 2-bromo-4,6-difluorophenol.
-
Deprotected Product: The target molecule can be sensitive to acidic conditions, leading to the cleavage of the MOM group and reversion to the starting phenol.
-
Isomeric Byproducts: Depending on the synthetic route, regioisomers could potentially form.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., Dichloromethane, Ethyl Acetate, Hexanes).
-
Reagents: Excess reagents used during the synthesis.
-
Primary Method: Quantitative ¹H NMR (qNMR) Spectroscopy
For the comprehensive purity assessment of a synthesized active pharmaceutical ingredient (API) or intermediate, quantitative NMR stands out as a primary analytical method.[1] Its fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[2] This allows for the determination of absolute purity and the molar ratios of components in a mixture without the need for specific reference standards for every impurity.[2][3]
Why qNMR is the Method of Choice
-
Structural Confirmation and Quantification in One: A single qNMR experiment confirms the identity of the main component and simultaneously quantifies it against an internal standard.
-
Primary Ratio Method: It provides a direct mole-to-mole comparison, making it a highly accurate "first principles" technique.
-
Non-Destructive: The sample can be recovered after analysis, which is critical when working with small quantities of a newly synthesized molecule.[1]
-
Detects a Wide Range of Impurities: Unlike chromatography, which might miss impurities that don't have a chromophore (for UV detection) or are non-volatile, NMR can detect any molecule with the observed nucleus (e.g., ¹H) that is present above the detection limit.
Experimental Protocol: ¹H qNMR Purity Determination
This protocol provides a self-validating system for achieving accurate and reproducible purity measurements.
Materials:
-
Synthesized this compound (approx. 15-20 mg)
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone; must have signals that do not overlap with the analyte). The standard should be accurately weighed and have a known purity.
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d₆) of high isotopic purity.
-
Class A volumetric flask and a microbalance.
Workflow:
Caption: Decision guide for selecting the appropriate analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Separates compounds based on their volatility and boiling point, followed by detection via mass spectrometry, which provides mass-to-charge ratio information.
-
Strengths: Unmatched sensitivity for detecting and identifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point byproducts.
-
Weaknesses: Not suitable for non-volatile or thermally unstable compounds. Quantification requires a specific calibration curve for each impurity.
-
Versus NMR: GC-MS is superior for trace solvent analysis. However, qNMR provides a more accurate assessment of the bulk material's purity against a standard and is better for quantifying non-volatile impurities and structural isomers that might co-elute in GC. A typical GC-MS protocol is available for the related compound 1-Bromo-3,5-difluorobenzene-d3. [4]
High-Performance Liquid Chromatography (HPLC)
-
Principle: Separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Detection is commonly done with a UV detector.
-
Strengths: Excellent for separating non-volatile impurities and isomers. It is the workhorse of the pharmaceutical industry for purity checks.
-
Weaknesses: Purity is often reported as "% area," which assumes all components have the same response factor at the chosen wavelength, a frequent source of inaccuracy. True quantification requires standards for each impurity.
-
Versus NMR: HPLC and NMR are highly complementary. [1]HPLC is excellent for demonstrating the absence of detectable impurities (e.g., >99.5% purity by area), while qNMR provides the absolute mass purity of the main component. An impurity that is invisible to a UV detector in HPLC will be readily detected and quantified by qNMR if it has protons.
Elemental Analysis
-
Principle: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are measured to determine the percentage of carbon, hydrogen, and nitrogen.
-
Strengths: Provides confirmation of the elemental composition of the bulk sample.
-
Weaknesses: Insensitive to impurities, especially those with a similar elemental composition to the target compound (e.g., isomers). [1]It offers no insight into the structure or number of impurities.
-
Versus NMR: Elemental analysis validates the empirical formula, while NMR validates the molecular structure and quantifies impurities. A sample could have a perfect elemental analysis but still contain significant isomeric impurities that would be obvious by NMR.
Data Summary and Comparison
The choice of analytical method is dictated by the specific question being asked. For a comprehensive purity profile of this compound, a combination of techniques is ideal.
| Technique | Primary Application for this Analyte | Strengths | Limitations |
| qNMR | Absolute purity determination; Structural confirmation; Quantification of major impurities. | Primary method; Non-destructive; No specific standards needed for impurities. | Lower sensitivity than chromatography for trace impurities. |
| GC-MS | Detection and identification of residual solvents and volatile byproducts. | Extremely high sensitivity for volatiles. | Destructive; Not suitable for non-volatiles; Requires standards for quantification. |
| HPLC-UV | Separation of non-volatile impurities and isomers; Routine purity checks. | High resolving power; Widely available. | "% Area" can be inaccurate; Requires standards for true quantification. |
| Elemental Analysis | Confirmation of elemental formula. | Confirms C, H, N composition. | Insensitive to impurities; Provides no structural information. [1] |
Conclusion
For the definitive purity analysis of synthesized this compound, Quantitative NMR (qNMR) stands as the most powerful and informative single technique. It uniquely combines structural verification with accurate, absolute quantification, providing a trustworthy assessment of the bulk material. While orthogonal methods like GC-MS and HPLC are indispensable for detecting trace volatile and non-volatile impurities, respectively, they serve as complementary tools to the comprehensive picture painted by qNMR. For researchers and drug development professionals, adopting qNMR as the primary method for purity assessment ensures a robust understanding of the synthesized material, underpinning the reliability and reproducibility of their scientific endeavors.
References
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from RSSL Reading Scientific Services Ltd. [Link]
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from ResearchGate. [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
-
Kusaka, S., et al. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules. [Link]
-
JEOL. (n.d.). Quantitative NMR Spectroscopy. Retrieved from JEOL Ltd. [Link]
-
Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. [Link]
Sources
A Comparative Guide to Base Selection in the Suzuki Coupling of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] A critical parameter in optimizing this reaction is the choice of base, which plays a pivotal role in the catalytic cycle.[1] This guide provides a comparative analysis of the efficacy of different bases for the Suzuki coupling of the electron-deficient substrate, 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene, providing field-proven insights and detailed experimental protocols to aid in reaction optimization.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is primarily involved in the transmetalation step, where it activates the organoboron species.[2] This activation is crucial for the transfer of the organic moiety from the boron atom to the palladium center. The selection of an appropriate base can significantly influence the reaction rate, yield, and the suppression of side reactions.[1]
The primary function of the base is to form a boronate species (e.g., [R-B(OH)3]⁻) from the boronic acid. This increases the nucleophilicity of the organic group, facilitating its transfer to the palladium complex.[2] The choice of base can also affect the equilibrium of the various palladium species in the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting the base's role in activating the boronic acid for transmetalation.
Comparing Common Bases for the Coupling of an Electron-Deficient Aryl Bromide
The substrate, this compound, presents a unique challenge due to its electron-deficient nature arising from the two fluorine atoms. This electronic property can influence the oxidative addition step and the overall reaction kinetics. The methoxymethyl (MOM) ether is a common protecting group known for its stability under a range of reaction conditions, including many Suzuki-Miyaura couplings.[3]
| Base | Chemical Formula | pKa of Conjugate Acid | Expected Efficacy & Commentary |
| Sodium Carbonate | Na₂CO₃ | 10.3 | A widely used, cost-effective, and moderately strong base. It is often effective for a broad range of Suzuki couplings.[4] For electron-deficient substrates, its moderate basicity might be sufficient to promote the reaction without causing significant side reactions. It is a good starting point for optimization. |
| Potassium Carbonate | K₂CO₃ | 10.3 | Similar in basicity to Na₂CO₃, but sometimes offers improved solubility in organic solvents, which can be beneficial for reaction kinetics. A common choice in protocols for similar MOM-protected aryl bromides.[5] |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | The larger cesium cation can enhance the solubility of the carbonate and boronate species in organic solvents, often leading to faster reaction rates and higher yields, particularly for challenging couplings.[5] It is a stronger activator than Na₂CO₃ and K₂CO₃ due to the "cesium effect". |
| Potassium Phosphate | K₃PO₄ | 12.3 | A stronger base than the carbonates, often employed for less reactive aryl chlorides or sterically hindered substrates. Its higher basicity could be advantageous for this electron-deficient system, potentially accelerating the transmetalation step. |
| Potassium Fluoride | KF | 3.2 | A weaker base that is particularly useful when base-sensitive functional groups are present.[2] The fluoride ion is thought to activate the boronic acid by forming a fluoroborate species. While potentially leading to slower reaction rates, it can minimize base-mediated side reactions. |
Experimental Protocol: Screening of Bases for the Suzuki Coupling of this compound
This protocol outlines a systematic approach to screen the efficacy of different bases for the target reaction.
Caption: A streamlined workflow for the screening of different bases in the Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Bases: Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄), Potassium Fluoride (KF)
-
Solvent: 1,4-Dioxane and degassed water
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup: In separate, flame-dried reaction vials equipped with stir bars, add this compound (e.g., 0.2 mmol, 1.0 equiv), the arylboronic acid (0.24 mmol, 1.2 equiv), and one of the selected bases (0.4 mmol, 2.0 equiv).
-
Catalyst Addition: To each vial, add the palladium catalyst (e.g., 0.01 mmol, 5 mol%).
-
Solvent Addition: Add the solvent system (e.g., 2 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Degassing: Seal the vials and degas the mixtures by bubbling with an inert gas (e.g., Argon) for 15 minutes.
-
Reaction: Place the vials in a preheated heating block at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the vials to room temperature. Dilute the contents with ethyl acetate and wash with water and brine.
-
Isolation and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the yield of the purified product for each base.
Concluding Remarks
The choice of base is a critical determinant of success in the Suzuki-Miyaura coupling of this compound. For this electron-deficient aryl bromide, stronger inorganic bases such as cesium carbonate and potassium phosphate are predicted to offer higher efficacy by promoting the crucial transmetalation step. However, a systematic screening, as detailed in the provided protocol, is essential to identify the optimal conditions for achieving the highest yield and purity of the desired biaryl product. Researchers should consider the cost, availability, and specific requirements of their synthetic route when making a final selection.
References
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
-
Myers, A. G. (2007). The Suzuki Reaction. Chem 115. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
- Koval, V., Michalik, D., & Eigner, V. (2015). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. The Journal of Organic Chemistry, 80(15), 7569–7581.
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]
-
Reddit. MOM protecting group alternative for Suzuki. Available at: [Link]
-
Scribd. Exp 4 - Suzuki Coupling Reaction | PDF. Available at: [Link]
-
Macmillan Group. B-Alkyl Suzuki Couplings. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
- Ermert, D. M., & Organ, M. G. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic letters, 16(21), 5752–5755.
- da Silva, A. F., & da Silva, J. F. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 28(11), 4338.
- Fernandes, D. M., Gawande, M. B., & Lodeiro, C. (2017).
- Tanemura, K., Suzuki, T., & Nishida, Y. (2003). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf).
-
Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available at: [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Savage, S. A., & Moran, J. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(9), 766-772.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene. As a complex halogenated aromatic ether commonly used as an intermediate in pharmaceutical and materials science research, its disposal requires a nuanced understanding of its chemical properties to ensure personnel safety and environmental protection. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to manage this waste stream with confidence and scientific integrity.
Section 1: Hazard Assessment & Chemical Profile
A robust disposal plan begins with a thorough understanding of the molecule's inherent risks. The hazard profile of this compound is derived from its distinct structural features: the halogenated aromatic core and the acid-labile methoxymethyl (MOM) ether protecting group.
-
The Halogenated Aromatic Core : The presence of bromine and fluorine on the benzene ring renders the molecule a halogenated organic compound. Such compounds are often characterized by their environmental persistence and potential toxicity to aquatic life.[1][2] Critically, incomplete combustion can lead to the formation of highly corrosive and toxic hydrogen halides (HBr, HF).[2] Therefore, disposal methods must be capable of achieving complete destruction and neutralizing these acidic byproducts.[3]
-
The Methoxymethyl (MOM) Ether Group : The MOM ether is an acetal used to protect a phenolic hydroxyl group.[4] This group is notably sensitive to acidic conditions, which will cleave the ether linkage to regenerate the phenol, along with methanol and formaldehyde.[4][5] This reactivity dictates the strict segregation from acidic waste streams to prevent unintended reactions within the waste container.
Table 1: Summary of Anticipated Hazards
| Hazard Category | Associated Risk & Rationale |
| Health Hazards | Based on data for structurally similar compounds like 1-bromo-3,5-difluorobenzene, this chemical should be handled as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant .[1][6] Prolonged exposure may pose additional risks.[1] |
| Environmental Hazards | Classified as a halogenated aromatic, it is presumed to be very toxic to aquatic life with long-lasting effects .[1][2] Improper disposal can lead to significant environmental contamination.[7] |
| Chemical Reactivity | Incompatible with strong oxidizing agents and strong acids .[2] Contact with acids can trigger a decomposition reaction, cleaving the MOM ether.[4] |
| Combustion Byproducts | Thermal decomposition will produce carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF) .[2] This necessitates specialized incineration with flue gas scrubbing.[3][8] |
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Prior to handling the chemical for use or disposal, ensure all appropriate safety measures are in place.
-
Engineered Controls : All handling of this compound, including transfers to a waste container, must be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure safety showers and eyewash stations are accessible.
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory.
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.
-
Skin Protection : A flame-retardant lab coat and impervious gloves (e.g., nitrile or neoprene) are required. Change gloves immediately if contamination occurs.
-
Respiratory Protection : If there is a risk of exposure outside of a fume hood (e.g., a large spill), a full-face respirator with an appropriate organic vapor/acid gas cartridge should be used.
-
Section 3: Waste Segregation & Containerization Protocol
The cornerstone of compliant chemical disposal is meticulous segregation and labeling at the point of generation. This protocol ensures the waste is managed safely from the laboratory to its final destruction.
Step 1: Waste Stream Classification
Immediately classify any waste containing this compound, including pure unused material, reaction mixtures, and contaminated consumables, as "Halogenated Organic Waste." [9][10][11] This is the most critical step, as it dictates the entire disposal pathway.
Step 2: Select a Compatible Waste Container
-
Container Integrity : Use a clean, dry, and undamaged container equipped with a secure, leak-proof screw cap.[7][12]
-
Material Compatibility : A glass bottle is preferred. If a plastic container is used, it must be made of a chemically resistant polymer like high-density polyethylene (HDPE). Do not use containers that previously held foodstuffs.[13]
-
Venting is Not Permitted : The container must be kept securely capped except when waste is being added.[12]
Step 3: Execute Proper Labeling
Proper labeling is a regulatory requirement and is essential for preventing dangerous chemical mishaps.[13] Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[12][14] The label must include:
-
The words "Hazardous Waste" .[13]
-
Full Chemical Names : List all constituents of the waste mixture by their complete chemical names (e.g., "this compound," "Toluene," etc.). Do not use abbreviations, chemical formulas, or structures .[12]
-
Approximate Percentages : Provide a reasonable estimate of the concentration of each component.
-
Generator Information : Include the name of the principal investigator, laboratory location (building and room number), and the date of accumulation.[13]
Step 4: Practice Strict Segregation
Store the halogenated waste container in a designated and clearly marked area. Ensure it is physically separated from the following incompatible waste streams:[13][15]
-
Non-Halogenated Organic Waste
-
Aqueous Waste
-
Acid Waste : To prevent the acid-catalyzed cleavage of the MOM ether.
-
Base Waste
-
Oxidizer Waste
Section 4: On-Site Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for temporary storage.[13]
-
Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment : The primary waste container must be placed within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[12]
-
Inspections : The SAA must be inspected weekly to check for container leaks, proper labeling, and to ensure containers are closed.[13]
-
Volume and Time Limits : Do not accumulate more than 55 gallons of a single hazardous waste stream. Once a container is full, it must be dated and removed from the laboratory by your institution's Environmental Health & Safety (EH&S) department within three days.[13]
Section 5: Disposal Pathway and Workflow
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[7][14][15] The only acceptable disposal method is through your institution's hazardous waste management program, which will contract with a licensed chemical waste disposal facility.
The ultimate destruction method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[3] This process is designed to:
-
Achieve complete thermal oxidation of the organic molecule to carbon dioxide and water.
-
Operate at temperatures sufficient to break all carbon-halogen bonds.
-
Utilize "scrubbers" or caustic washes to neutralize the resulting HBr and HF gases, converting them into salts before release.[3]
Diagram 1: Disposal Decision Workflow
Caption: Logical workflow for the disposal of this compound.
Section 6: Decontamination & Spill Management
-
Glassware Decontamination : Glassware that has contained this compound must be decontaminated before being washed. Triple-rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol). The first rinse is the most critical. Collect all rinsate as "Halogenated Organic Waste." [12][14] After this procedure, the glassware can be cleaned using standard methods.
-
Spill Response : For small spills within a fume hood:
-
Alert personnel in the immediate area.
-
Use a spill kit with an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the liquid. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated container for solid hazardous waste. Label the container appropriately.
-
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response or EH&S department immediately.
-
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical rationale behind the procedures—recognizing the hazards of a halogenated aromatic and the reactivity of a MOM ether—researchers can ensure that this waste stream is managed in a way that is safe, compliant, and scientifically sound. Always adhere to the core principles: Identify, Segregate, Label, Contain, and utilize Professional Disposal Services . When in doubt, consult your institution's Environmental Health & Safety department.
References
- Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Sciencemadness Wiki. (n.d.). Proper disposal of chemicals.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved February 17, 2026, from [Link]
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- Alfa Aesar. (2025, September 7). Safety Data Sheet for 1-Bromo-3,5-difluorobenzene.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Research Safety, University of Minnesota. (2023, February 27). Hazardous Waste Disposal Guide.
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet for 1-Bromo-3,5-difluorobenzene.
- Synquest Labs. (2018, December 6). Safety Data Sheet for 1-Bromo-3-(difluoromethyl)benzene.
- MDPI. (2001, November 30). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure.
- Echemi. (n.d.). 1-bromo-3,4-difluoro-2-methoxybenzene SDS.
- AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. adichemistry.com [adichemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. danielshealth.com [danielshealth.com]
- 8. echemi.com [echemi.com]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 10. nipissingu.ca [nipissingu.ca]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. vumc.org [vumc.org]
- 15. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
A Senior Application Scientist's Guide to Handling 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene
This document provides a comprehensive operational and safety guide for the handling and disposal of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene. As a specialized halogenated aromatic ether, this compound necessitates rigorous safety protocols. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment: An Inferred Profile
Anticipated Hazards:
-
Flammability: Similar brominated and fluorinated benzenes are classified as flammable liquids.[4] Vapors may form explosive mixtures with air and can travel to an ignition source.[1][4]
-
Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[5][6]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[6]
-
Sensitization: Some related compounds may cause an allergic skin reaction.[1][4]
-
Toxicity: Halogenated aromatic compounds can pose risks of acute and chronic toxicity, potentially affecting the central nervous system, liver, and kidneys.[2][3] Harmful if swallowed.[4]
-
Environmental Hazard: Many brominated organic compounds are toxic to aquatic life with long-lasting effects.[4][7]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and use of appropriate PPE is the most critical immediate control measure to mitigate exposure risks.[8] All PPE should be inspected for integrity before each use.
| PPE Component | Specification & Standard | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standard.[9] A full-face shield should be worn over goggles when handling larger quantities (>100 mL) or during procedures with a high splash risk.[8][10] | Protects against splashes of the liquid chemical, which is expected to be a serious eye irritant.[5][6] The face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as 10-20 mil PVC or neoprene are recommended.[2][10] Always check the manufacturer's glove compatibility chart.[11] | Provides a barrier against skin contact.[1] Nitrile offers good splash protection against a range of organic solvents. Thicker gloves are necessary for extended tasks to prevent permeation.[10] No single glove material is impervious to all chemicals.[8] |
| Body Protection | A flame-resistant laboratory coat is mandatory. An acid-resistant apron should be worn over the lab coat when handling significant quantities.[10] | Protects skin and personal clothing from splashes and contamination. Flame-resistant material is crucial due to the anticipated flammability of the compound.[4] |
| Respiratory Protection | All handling of the neat compound or its solutions must be performed in a certified chemical fume hood.[11][12] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][13] | Halogenated organic compounds can be volatile, and their vapors are hazardous upon inhalation.[2] A fume hood is the primary engineering control to minimize airborne exposure.[12] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow is essential for minimizing risk.[14] This protocol outlines the key steps from preparation to the completion of your experimental work.
Preparation and Pre-Handling Checks
-
Designate a Workspace: All work with this compound must be conducted within a designated area inside a certified chemical fume hood.[11]
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification sticker and is functioning correctly. Confirm easy access to an eyewash station and safety shower.[1][5]
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary glassware, reagents, and spill cleanup materials are present.
-
Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.
Chemical Handling and Dispensing
-
Grounding: When transferring from a metal container, ensure both the source and receiving containers are grounded and bonded to prevent static discharge, which could ignite flammable vapors.[1][4]
-
Use Appropriate Tools: Use non-sparking tools for all transfers.[1][4]
-
Avoid Inhalation: Keep the sash of the fume hood at the lowest practical height. Handle the chemical carefully to avoid generating aerosols.[10] Never directly sniff any chemical.[8]
-
Secure Container: Keep the container tightly sealed when not in use.[5]
Post-Handling Procedures
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent.
-
Remove PPE: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water after handling.[14][15]
-
Labeling: Ensure any secondary containers holding the compound are clearly labeled with the full chemical name and appropriate hazard warnings.[16]
Emergency Response and Disposal Plan
Preparedness is key to managing unexpected events.[14]
Spill Response
-
Small Spill (inside fume hood): If a small amount is spilled and can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert material (e.g., sand, vermiculite).[11] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[11]
-
Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately. Alert others in the vicinity and contact your institution's Environmental Health & Safety (EHS) office.[11]
Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][10] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all waste (neat compound, solutions, contaminated materials) in a dedicated "Halogenated Organic Waste" container.[2] Do not mix with non-halogenated waste.[2]
-
Container Requirements: The waste container must be made of a compatible material (e.g., glass or polyethylene), be kept tightly sealed, and be clearly labeled with "Hazardous Waste" and the full chemical name.[11]
-
Storage: Store the waste container in a cool, well-ventilated secondary containment area, away from ignition sources and incompatible materials.[1][5]
-
Final Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[7] Incineration at a licensed facility is a common disposal method for such compounds.[7]
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for Safe Handling of Halogenated Reagents.
References
- The Laboratory Standard | Office of Clinical and Research Safety.
-
Laboratory Safety Guidance - OSHA. Available at: [Link]
-
Safety in Academic Chemistry Laboratories, 7th Edition. American Chemical Society. Available at: [Link]
-
A Guide to Hazardous Materials and Laboratory Safety - OSHA Education Center. Available at: [Link]
-
Safety Guides & Tipsheets - American Chemical Society. Available at: [Link]
-
Chemical Safety Guidelines. Available at: [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. Available at: [Link]
-
What is bromine and what are the safe disposal and recycling methods? - Ideal Response. Available at: [Link]
-
Protecting Groups in Organic Synthesis - ChemTalk. Available at: [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. Available at: [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Available at: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. Available at: [Link]
-
Bromine water - disposal. #1 Science Forum For Lab Technicians. Available at: [Link]
-
Safety Data Sheet for 1-Bromo-3,5-difluorobenzene. Alfa Aesar. Available at: [Link]
-
1 Protection Reactions - Wiley-VCH. Available at: [Link]
-
Personal Protective Equipment (PPE) Standard. Proman. Available at: [Link]
-
Standard Operating Procedure for Bromine. Washington State University. Available at: [Link]
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Available at: [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]
- Process for the preparation of halogenated ethers. Google Patents.
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health. Available at: [Link]
-
Protecting group - Wikipedia. Available at: [Link]
-
Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Available at: [Link]
-
Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. Available at: [Link]
-
Halogenated Aromatic Poisoning (PCB and Others). Special Pet Topics. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. acs.org [acs.org]
- 13. osha.gov [osha.gov]
- 14. oshaeducationcenter.com [oshaeducationcenter.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
